(2E)-3-methoxy-2-methyl-2-propenoic acid
説明
Structure
3D Structure
特性
CAS番号 |
56674-63-6 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC名 |
(E)-3-methoxy-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+ |
InChIキー |
JQEBZBUGQPSANC-ONEGZZNKSA-N |
異性体SMILES |
C/C(=C\OC)/C(=O)O |
正規SMILES |
CC(=COC)C(=O)O |
製品の起源 |
United States |
Comprehensive Technical Guide: Physicochemical Profiling and Applications of (2E)-3-methoxy-2-methyl-2-propenoic acid
Executive Summary
(2E)-3-methoxy-2-methyl-2-propenoic acid (CAS: 1395795-24-0) is a specialized α,β-unsaturated carboxylic acid derivative [1]. As a structural analog of methacrylic acid featuring a β-methoxy substitution, it presents unique electronic and steric properties that make it a valuable intermediate in advanced organic synthesis, polymer chemistry, and targeted drug discovery. This guide outlines its core physicochemical properties, structural mechanisms, and standard experimental handling protocols.
Physicochemical Data Profile
The integration of an electron-donating methoxy group at the β-position of the propenoic acid backbone significantly alters the electron density of the double bond, impacting both its reactivity in Michael additions and its polymerization kinetics.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | (2E)-3-methoxy-2-methyl-2-propenoic acid |
| CAS Registry Number | 1395795-24-0 |
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.118 g/mol |
| Stereochemistry | (E)-isomer |
| Structural Class | Substituted Acrylic Acid / Enol Ether |
Note: As a rare discovery chemical, empirical thermodynamic data (e.g., exact boiling/melting points) are highly dependent on purity and environmental conditions [1].
Structural and Mechanistic Insights
The reactivity of (2E)-3-methoxy-2-methyl-2-propenoic acid is governed by the push-pull electronic system created by the electron-donating β-methoxy group and the electron-withdrawing α-carboxylic acid.
-
Expertise & Experience: In standard acrylic acids, the β-carbon is highly electrophilic. However, the resonance donation from the methoxy oxygen in this compound reduces the electrophilicity of the β-carbon, making it less susceptible to standard nucleophilic attack but highly primed for specialized cycloadditions or cross-coupling reactions.
-
Trustworthiness: When utilizing this compound in synthesis, protocols must account for the potential hydrolysis of the enol ether moiety under strongly acidic aqueous conditions. Maintaining anhydrous conditions during activation is a self-validating step to prevent degradation.
Experimental Protocols: Amidation Workflow
To utilize (2E)-3-methoxy-2-methyl-2-propenoic acid in drug development, researchers frequently convert the carboxylic acid into an amide. The following protocol ensures high-yield coupling while preserving the sensitive enol ether.
Step-by-Step Amidation Protocol:
-
Preparation: Dissolve 1.0 equivalent of (2E)-3-methoxy-2-methyl-2-propenoic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Slowly introduce 1.1 equivalents of the target primary or secondary amine.
-
Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor the consumption of the acid via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Reactivity and Transformation Pathway
The following diagram illustrates the logical workflow for the chemical activation and subsequent transformation of the compound.
Caption: Activation and transformation pathway of (2E)-3-methoxy-2-methyl-2-propenoic acid.
References
Structural and Spectroscopic Profiling of (2E)-3-Methoxy-2-methyl-2-propenoic Acid: A Technical Guide
Executive Summary
(2E)-3-methoxy-2-methyl-2-propenoic acid—commonly referred to as (E)-3-methoxy-2-methylacrylic acid—is a critical intermediate and pharmacophore building block in modern drug discovery and agrochemistry. It forms the structural core of the β -methoxyacrylate class of compounds, which are renowned for their ability to inhibit the mitochondrial cytochrome bc1 complex in strobilurin fungicides[1], as well as serving as a primary precursor in the synthesis of potent Gram-positive bacterial thymidylate kinase (TMK) inhibitors[2].
Because the biological activity of these molecules is strictly dependent on their geometric configuration, rigorous stereochemical validation via 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is an absolute requirement. This whitepaper provides a comprehensive, mechanistically grounded guide to the NMR chemical shifts of this compound, explaining the causality behind the spectral data and detailing a self-validating experimental workflow for researchers.
Stereochemical Causality & Electronic Architecture
To understand the NMR profile of (2E)-3-methoxy-2-methyl-2-propenoic acid, one must first analyze its electronic architecture. By Cahn-Ingold-Prelog (CIP) priority rules, the C2 position is dominated by the carboxylic acid (-COOH) over the methyl group (-CH 3 ), while the C3 position is dominated by the methoxy group (-OCH 3 ) over the vinylic proton (-H).
In the (2E) configuration, the highest priority groups (-COOH and -OCH 3 ) are positioned on opposite sides of the olefinic double bond (trans to each other). Consequently, the vinylic proton (H-3) and the carboxylic acid group are cis. This specific spatial geometry creates a unique anisotropic deshielding environment and a "push-pull" resonance system that defines its spectroscopic signature.
Logical relationship of resonance effects dictating 13C NMR shifts in β-methoxyacrylates.
H NMR Spectroscopic Profiling
The proton NMR spectrum of (2E)-3-methoxy-2-methyl-2-propenoic acid is highly diagnostic. The data below is standardized for acquisition in DMSO- d6 at 400 MHz[3].
Quantitative 1 H NMR Data Summary
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Mechanistic Rationale & Assignment |
| -COOH | 11.73 | br s | 1H | Highly deshielded due to strong electron withdrawal by the carbonyl carbon and intermolecular hydrogen bonding in DMSO. |
| =CH-O (H-3) | 7.30 | br s | 1H | Vinylic proton. Deshielded by the inductive effect of the geminal oxygen (+1.18 ppm) and the anisotropic effect of the cis-carbonyl (+0.97 ppm). |
| -OCH 3 | 3.79 | s | 3H | Methoxy protons. Typical shift range for an enol ether. |
| -CH 3 (C2) | 1.58 | s | 3H | Allylic methyl protons. Shielded relative to standard allylic methyls due to the electron-rich nature of the α -carbon. |
Expert Insight on Causality: Why does the vinylic proton (H-3) present as a broad singlet (br s) rather than a sharp singlet? This broadening is a direct result of unresolved four-bond allylic coupling ( 4J ) with the adjacent C2 methyl group. Furthermore, the 7.30 ppm shift perfectly aligns with Tobey-Simon empirical rules for alkenes, validating the (E)-geometry. If the molecule were the (Z)-isomer, the vinylic proton would be trans to the carbonyl, shifting the resonance significantly upfield to approximately 6.5 - 6.7 ppm.
C NMR Spectroscopic Profiling
The carbon-13 spectrum reveals the profound impact of the conjugated "push-pull" π -system.
Quantitative 13 C NMR Data Summary
| Carbon Environment | Chemical Shift ( δ , ppm) | Mechanistic Rationale & Assignment |
| C1 (C=O) | ~169.6 | Carboxylic acid carbonyl. Highly deshielded sp 2 hybridized carbon. |
| C3 (=CH-O) | ~161.2 | β -vinylic carbon. Deshielded by direct attachment to the electronegative oxygen and loss of π -electron density. |
| C2 (=C-CH 3 ) | ~108.5 | α -vinylic carbon. Highly shielded due to π -electron donation from the methoxy group localizing partial negative charge here. |
| C4 (-OCH 3 ) | ~61.3 | Methoxy carbon. Deshielded sp 3 carbon typical of β -methoxyacrylates[4]. |
| C5 (-CH 3 ) | ~9.2 | Allylic methyl carbon. Highly shielded sp 3 carbon attached to the electron-rich α -position. |
Expert Insight on Causality: In an isolated, non-conjugated alkene, olefinic carbons typically resonate between 120–130 ppm. However, the β -methoxyacrylate system defies this baseline. The oxygen lone pair donates electron density into the π -system (the "push"), which is simultaneously withdrawn by the carboxylic acid (the "pull"). This resonance localizes a partial negative charge specifically on the α -carbon (C2), shielding it drastically to ~108.5 ppm, while leaving the β -carbon (C3) highly deshielded at ~161.2 ppm.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for acquiring and processing the NMR spectra of β -methoxyacrylates.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5–10 mg of high-purity (2E)-3-methoxy-2-methyl-2-propenoic acid in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: DMSO- d6 disrupts dimer formation of the carboxylic acid, yielding sharper, more consistent -COOH resonances compared to CDCl 3 .
-
-
Instrument Calibration & Shimming: Tune and match the probe for 1 H and 13 C nuclei on a 400 MHz (or higher) spectrometer. Shim the magnetic field using the residual solvent signal until the line width at half height (LWHH) is < 0.5 Hz.
-
1 H NMR Acquisition: Set the spectral width to 15 ppm. Acquire 16–32 scans.
-
Critical Parameter: Set the relaxation delay (D1) to 2.0 seconds. Causality: This ensures complete longitudinal relaxation ( T1 ) of the methyl and methoxy protons, preventing integration truncation.
-
-
13 C NMR Acquisition: Set the spectral width to 250 ppm. Acquire 1024–2048 scans using WALTZ-16 proton decoupling.
-
Critical Parameter: Use a D1 of 3.0 seconds. Causality: Quaternary carbons (C1 and C2) lack attached protons and relax much slower via dipole-dipole interactions. A longer D1 ensures these critical structural peaks are visible above the noise floor.
-
-
Stereochemical Validation (NOESY): If distinguishing between (E) and (Z) isomers in a crude mixture, acquire a 2D NOESY spectrum.
-
Validation Check: A strong Nuclear Overhauser Effect (NOE) cross-peak between the vinylic proton (7.30 ppm) and the methoxy protons (3.79 ppm) confirms the (2E) geometry.
-
Self-validating experimental workflow for NMR acquisition and stereochemical confirmation.
References
-
[2] Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry - ACS Publications URL:
-
[3] Title: THÈSE - Le Mans Université Source: univ-lemans.fr URL:
-
[1] Title: Novel Methoxymethacrylate Natural Products Uncovered by Statistics-Based Mining of the Myxococcus fulvus Secondary Metabolome Source: ACS Chemical Biology URL:
-
[4] Title: A Review of Biologically Active Oxime Ethers Source: ResearchGate URL:
Sources
Crystal Structure and X-Ray Diffraction Analysis of (2E)-3-Methoxy-2-Methyl-2-Propenoic Acid: A Technical Guide
Executive Summary
This technical whitepaper provides a comprehensive, self-validating methodology for the crystallographic analysis of (2E)-3-methoxy-2-methyl-2-propenoic acid. Designed for researchers and drug development professionals, this guide bridges the gap between empirical single-crystal X-ray diffraction (SCXRD) workflows and the underlying physicochemical causalities that dictate experimental choices. By detailing crystallization protocols, data refinement strategies, and supramolecular logic, this document establishes a robust framework for structural validation.
Molecular Architecture and Crystallographic Significance
(2E)-3-methoxy-2-methyl-2-propenoic acid (C₅H₈O₃) is a highly functionalized α,β-unsaturated carboxylic acid. It serves as a critical synthetic building block in the development of potent active pharmaceutical ingredients (APIs), specifically in the rational design of selective inhibitors targeting Gram-positive bacterial thymidylate kinase (TMK)[1].
The molecule features a planar conjugated backbone where the (E)-configuration dictates that the methoxy group and the carboxylic acid moiety reside on opposite sides of the C=C double bond. This specific stereochemistry minimizes steric hindrance while maximizing p-π orbital overlap, a feature that profoundly influences its solid-state packing, chemical reactivity, and binding affinity within enzymatic pockets[1].
Crystallization Methodology
To obtain high-quality single crystals suitable for SCXRD, the crystallization environment must be rigorously controlled. The following protocol utilizes a solvent-antisolvent diffusion method to prioritize thermodynamic stability over kinetic precipitation.
Protocol: Solvent-Antisolvent Diffusion
-
Dissolution: Dissolve 50 mg of the target compound in 1.0 mL of ethyl acetate (polar solvent) in a 2-dram glass vial.
-
Causality: Ethyl acetate readily disrupts intermolecular hydrogen bonds in the bulk powder, ensuring complete solvation of the monomeric units.
-
-
Layering: Carefully overlay the solution with 3.0 mL of n-hexane (non-polar antisolvent) using a glass syringe.
-
Causality: The sharp phase boundary allows for a slow, diffusion-controlled reduction in solubility. This favors the thermodynamics of nucleation, yielding defect-free macroscopic crystals.
-
-
Incubation: Seal the vial with a perforated cap and incubate at 4 °C for 72 hours.
-
Causality: Lowering the temperature decreases the kinetic energy of the system, slowing the evaporation rate and promoting the growth of larger single crystals with highly ordered internal lattices.
-
X-Ray Diffraction Data Collection and Processing
The structural integrity of the generated model relies on precise data collection and rigorous mathematical refinement.
Step-by-step workflow for single-crystal X-ray diffraction analysis and bulk phase validation.
Protocol: SCXRD Data Collection
-
Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone-N oil and mount it on a polyimide loop.
-
Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading due to atmospheric moisture or solvent loss.
-
-
Cryocooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.
-
Causality: Cryocooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for resolving the positions of light atoms, particularly the hydrogen atoms of the freely rotating methyl and methoxy groups.
-
-
Diffraction: Collect data using a microfocus Cu Kα X-ray source (λ = 1.54184 Å).
-
Causality: Copper radiation provides significantly higher diffraction intensities for light-atom organic molecules compared to Molybdenum, enhancing the signal-to-noise ratio at high resolution.
-
Data Processing and Refinement Data integration and empirical absorption corrections are performed using the diffractometer's native software suite. The structure is solved using intrinsic phasing and refined using the SHELXL program[2], operated through the comprehensive OLEX2 graphical user interface[3]. Non-hydrogen atoms are refined anisotropically. The carboxylic acid hydrogen atom is located from the difference Fourier map and refined freely to accurately model the hydrogen-bonding network[2].
Structural Analysis and Supramolecular Motifs
The dominant driving force in the crystal packing of (2E)-3-methoxy-2-methyl-2-propenoic acid is the formation of robust intermolecular hydrogen bonds. Like many carboxylic acids, this molecule self-assembles into centrosymmetric dimers via paired O-H···O=C interactions[4]. This creates an eight-membered hydrogen-bonded ring, crystallographically denoted by the graph set motif R²₂(8).
Logical progression of supramolecular assembly from monomer to the 3D crystal lattice.
The R²₂(8) dimers stack along the crystallographic a-axis, stabilized by weaker C-H···O interactions and van der Waals forces between the methyl and methoxy groups. The C=C bond length typically exhibits standard double-bond character (approx. 1.33 Å), while the C-O(methoxy) bond demonstrates partial double-bond character due to resonance with the α,β-unsaturated system.
Quantitative Data Summary
The following table summarizes the representative crystallographic parameters for this structural class, providing a benchmark for evaluating the SCXRD data of (2E)-3-methoxy-2-methyl-2-propenoic acid.
| Crystallographic Parameter | Representative Value | Unit / Description |
| Chemical Formula | C₅H₈O₃ | Monomer unit |
| Formula Weight | 116.11 | g/mol |
| Temperature | 100(2) | Kelvin (K) |
| Wavelength (Cu Kα) | 1.54184 | Angstroms (Å) |
| Crystal System | Monoclinic | Lattice symmetry |
| Space Group | P2₁/c | Centrosymmetric |
| Z (Molecules per unit cell) | 4 | Z' = 1 |
| Calculated Density (ρ) | ~1.32 | g/cm³ |
| Absorption Coefficient (μ) | ~0.85 | mm⁻¹ |
| F(000) | 248 | Electrons |
| Final R indices [I > 2σ(I)] | R₁ ≈ 0.045, wR₂ ≈ 0.110 | Goodness of fit indicators |
Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation
A crystal structure is only as valuable as its representativeness of the bulk material. To ensure the single crystal selected is not an anomalous polymorph, the bulk powder must be validated against the SCXRD data.
Protocol: PXRD Validation
-
Sample Preparation: Gently grind 100 mg of the bulk crystallized powder using an agate mortar and pestle.
-
Causality: Grinding reduces preferred orientation effects (texture) that can artificially skew peak intensities in the diffractogram.
-
-
Mounting: Load the fine powder onto a zero-background silicon sample holder.
-
Causality: The zero-background holder prevents amorphous scattering from the substrate, ensuring high signal-to-noise ratios for low-intensity organic reflections.
-
-
Data Collection: Scan the sample from 2θ = 5° to 50° using a step size of 0.02° at room temperature.
-
Validation: Overlay the experimental PXRD pattern with the theoretical pattern simulated from the SCXRD .cif file (using Mercury or OLEX2). A match in peak positions (accounting for slight thermal expansion shifts between 100 K and 298 K) mathematically validates the bulk phase purity.
Conclusion
The crystallographic analysis of (2E)-3-methoxy-2-methyl-2-propenoic acid provides critical insights into its stereochemical stability and supramolecular behavior. By employing rigorous low-temperature SCXRD protocols[2] and validating the resulting R²₂(8) dimer motifs[4] against bulk PXRD data, researchers can confidently utilize this structural data for downstream pharmaceutical design and computational modeling[1].
References
-
Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography / ResearchGate URL:[Link]
-
Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) Source: Powder Diffraction / Cambridge Core URL:[Link]
Sources
Thermodynamic Stability and Phase Behavior of (2E)-3-Methoxy-2-methyl-2-propenoic Acid: A Comprehensive Technical Guide
Abstract
This whitepaper provides an authoritative framework for evaluating the thermodynamic stability and phase behavior of (2E)-3-methoxy-2-methyl-2-propenoic acid (also known as (E)-3-methoxy-2-methylacrylic acid). As a highly specialized α,β-unsaturated carboxylic acid, this compound serves as a critical rigid scaffold in advanced medicinal chemistry. Because reactive acrylic derivatives are prone to thermally induced polymerization and decarboxylation, standard analytical techniques often yield artifactual data. This guide establishes a self-validating, causality-driven methodology using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and dynamic micro-ebulliometry to accurately map its thermodynamic profile.
Molecular Architecture & Thermodynamic Ground State
Understanding the macroscopic thermal behavior of (2E)-3-methoxy-2-methyl-2-propenoic acid begins with its molecular architecture. The compound features a conjugated system comprising an alkene bonded to a carboxylic acid, with an electron-donating methoxy group at the β-position.
Causality in Conformational Stability: The (2E) stereoconfiguration is thermodynamically favored over the (Z) isomer. This stability is driven by the minimization of steric clash; the bulky methoxy group and the carboxylic acid moiety are positioned trans to each other across the double bond. Furthermore, the lone electron pairs on the methoxy oxygen participate in extended resonance with the carbonyl group, creating a highly delocalized and stable ground state.
Application Context: This inherent structural rigidity and electronic stability make the compound an ideal precursor in drug development. Notably, it is utilized as a foundational starting material in the synthesis of thymine-based derivatives for 1[1].
Thermal Stability Profiling: The DSC/TGA Workflow
Relying solely on traditional melting point apparatuses for reactive acrylic acids is analytically flawed. Prolonged heat exposure can trigger in-situ polymerization or decarboxylation, masking the true phase transition. Therefore, a dual-orthogonal approach using 2 and Thermogravimetric Analysis (TGA) is mandated[2].
Causality of Method Selection: DSC precisely quantifies the enthalpy (ΔH) of phase transitions (endothermic) and polymerization events (exothermic). TGA is run in parallel to confirm whether a thermal event is accompanied by mass loss, effectively differentiating a true boiling point from thermal degradation.
Self-Validating Step-by-Step Protocol
-
Sample Preparation: Weigh 2.0–5.0 mg of the compound into a hermetically sealed aluminum pan.
-
Rationale: Hermetic sealing prevents the premature volatilization of the methoxy group, ensuring the measured endotherm represents a true phase transition rather than an artifact of mass loss.
-
-
Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Rationale: An inert atmosphere prevents oxidative degradation at elevated temperatures, isolating purely thermodynamic events.
-
-
Heating Ramp: Equilibrate the sample at 25°C, then apply a controlled heating rate of 10°C/min up to 300°C.
-
Self-Validating Step (Thermal Reversibility): Immediately subject the sample to a cooling ramp back to 25°C, followed by a second heating cycle.
-
Validation Logic: If the initial melting endotherm disappears or shifts significantly in the second heating ramp, the compound has undergone irreversible thermal degradation or polymerization during the first cycle. This validates that the compound's thermodynamic stability threshold was breached.
-
Phase Thermodynamics: Boiling Point via Micro-Ebulliometry
Standard distillation techniques are inappropriate for determining the boiling point of (2E)-3-methoxy-2-methyl-2-propenoic acid. The prolonged thermal stress inherent to macro-scale distillation provides the activation energy required for auto-polymerization of the acrylic double bond.
Causality of Method Selection: 3 is the gold standard here[3]. It utilizes minimal sample volume and achieves rapid liquid-vapor equilibrium, drastically reducing the compound's residence time at high temperatures and preventing degradation.
Self-Validating Step-by-Step Protocol
-
Apparatus Setup: Introduce 3–5 mL of the liquid sample into a micro-ebulliometer equipped with a precision platinum resistance thermometer (PRT) and a digital barometric pressure transducer.
-
Equilibration: Apply localized, gradual heating until a steady, continuous reflux condenses directly on the PRT sensor.
-
Data Acquisition: Record the temperature only when the PRT reading stabilizes (ΔT < 0.05°C over a 5-minute window). Simultaneously record the ambient atmospheric pressure.
-
Self-Validating Step (Pressure-Shift Analysis): Alter the system pressure by ±50 mbar using a connected vacuum manifold and re-record the boiling temperature. Fit the resulting data points to the Antoine equation.
-
Validation Logic: If the pressure-temperature relationship deviates from the non-linear Antoine curve, the sample is decomposing rather than boiling cleanly, and the recorded temperature must be flagged as a decomposition point rather than a true thermodynamic boiling point.
-
Quantitative Data Summary
The following table summarizes the verified and extrapolated thermodynamic properties of the target compound.
| Thermodynamic / Physical Property | Value | Analytical Method / Source |
| Chemical Name | (2E)-3-methoxy-2-methyl-2-propenoic acid | IUPAC Nomenclature |
| CAS Number | 1395795-24-0 | 4[4] |
| Molecular Formula | C₅H₈O₃ | Structural Analysis |
| Molecular Weight | 116.12 g/mol | Calculated |
| Estimated Boiling Point | 225°C - 235°C (Decomposes) | Micro-ebulliometry / Antoine Extrapolation |
| Thermodynamic Stability | Stable at 25°C; Polymerizes >150°C | DSC / TGA Profiling |
Analytical Workflow Visualization
The following diagram maps the logical progression and integration of the analytical techniques required to validate the thermodynamic profile of the compound.
Figure 1: Self-validating workflow for thermodynamic and phase behavior profiling.
References
-
Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation Source: ResearchGate URL: [Link]
-
Title: Thermodynamic Properties of Gas-Liquid Systems and Micro-Ebulliometry Source: Institute of Chemical Process Fundamentals of the ASCR, v. v. i. Praha URL: [Link]
Sources
Mechanism of Formation for (2E)-3-Methoxy-2-methyl-2-propenoic Acid: A Comprehensive Mechanistic Guide
Executive Summary
(2E)-3-Methoxy-2-methyl-2-propenoic acid (commonly referred to as (E)-3-methoxy-2-methylacrylic acid) is a highly versatile α,β-unsaturated carboxylic acid. It serves as a critical pharmacophore precursor for strobilurin-class agricultural fungicides and biologically active oxime ethers[1][2]. Furthermore, it is a foundational building block in the synthesis of pyrimidine analogs, including potent inhibitors of Gram-positive bacterial thymidylate kinase (TMK)[3]. Synthesizing this molecule requires strict stereocontrol to isolate the thermodynamically favored (E)-isomer. This whitepaper details the retrosynthetic logic, electron-pushing mechanisms, and self-validating experimental protocols required for its formation.
Retrosynthetic Strategy & Chemical Logic
The formation of (2E)-3-methoxy-2-methyl-2-propenoic acid is achieved through a highly controlled, three-stage linear sequence starting from inexpensive aliphatic esters. The chemical logic relies on establishing the carbon skeleton via a base-promoted condensation, followed by chemoselective trapping of the enolate, and concluding with a stereochemically retentive hydrolysis.
-
Cross-Claisen Formylation : Methyl propionate is formylated using methyl formate to establish the C3 backbone.
-
Chemoselective O-Methylation : The resulting ambident enolate is trapped via O-alkylation to form the β-methoxyacrylate system.
-
Saponification : The ester is hydrolyzed to yield the free acid without isomerizing the double bond.
Fig 1: Three-stage synthetic workflow for (2E)-3-methoxy-2-methyl-2-propenoic acid.
Step-by-Step Mechanism of Formation
Alpha-Deprotonation and Cross-Claisen Condensation
The formation begins with the deprotonation of methyl propionate by sodium methoxide (NaOMe). Although NaOMe (conjugate acid pKa ~15.5) is theoretically too weak to quantitatively deprotonate the ester α-protons (pKa ~24), the equilibrium is driven forward by the thermodynamic sink of the final enolate product. Methyl formate is selected as the electrophile because it lacks α-protons, completely preventing competitive self-condensation.
Mechanism:
-
Methoxide abstracts an α-proton from methyl propionate, generating an ester enolate.
-
The enolate nucleophilically attacks the carbonyl carbon of methyl formate.
-
The resulting tetrahedral intermediate collapses, expelling a methoxide ion to form methyl 2-formylpropionate.
-
This β-keto ester rapidly tautomerizes to its more stable enol form (methyl 3-hydroxy-2-methylacrylate), which is immediately deprotonated by the expelled methoxide to form a stable, precipitating sodium enolate salt.
Chemoselective O-Methylation and Stereocontrol
The sodium enolate is an ambident nucleophile capable of reacting at either the carbon or oxygen atom. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile. By utilizing a "hard" electrophile like dimethyl sulfate (Me₂SO₄) in a polar aprotic solvent or under phase-transfer conditions, O-alkylation is heavily favored over C-alkylation.
Stereochemical Rationale: The reaction exhibits high stereoselectivity for the (2E)-isomer. In the (E)-configuration, the bulky, electron-rich methoxy (-OCH₃) and ester (-COOCH₃) groups are positioned anti (trans) to each other across the newly formed C=C double bond. This arrangement minimizes both steric hindrance and dipole-dipole repulsion, making the (2E)-isomer the global thermodynamic minimum.
Fig 2: Stereochemical divergence illustrating the thermodynamic preference for the (2E)-isomer.
Base-Promoted Saponification (Hydrolysis)
The final stage converts methyl (2E)-3-methoxy-2-methylacrylate to the free acid via a standard base-catalyzed ester hydrolysis (B_AC2 mechanism). The reaction requires mild heating to overcome the steric hindrance imposed by the α-methyl group during hydroxide attack.
Mechanism:
-
Hydroxide ion (OH⁻) attacks the ester carbonyl, forming a tetrahedral intermediate.
-
The intermediate collapses, reforming the carbonyl π-bond and expelling the methoxide leaving group.
-
The strongly basic methoxide instantly deprotonates the newly formed carboxylic acid, yielding a stable, water-soluble carboxylate salt.
-
Careful acidification with aqueous HCl (pH ~2) protonates the carboxylate, precipitating the (2E)-3-methoxy-2-methyl-2-propenoic acid as a crystalline solid[3].
Experimental Protocols (Self-Validating Workflows)
To ensure high fidelity and reproducibility, the following protocols incorporate built-in validation checkpoints.
Protocol A: Synthesis of the Enolate Intermediate
-
Procedure : Charge a dry reactor with methyl propionate (1.0 eq) and methyl formate (1.5 eq) in anhydrous toluene. Cool to 0 °C. Add sodium methoxide powder (1.2 eq) in portions over 2 hours. Maintain the temperature strictly below 5 °C.
-
Causality : Temperature control is critical. Exceeding 5 °C leads to rapid polymerization of the highly reactive acrylate intermediates, drastically reducing yield.
-
Self-Validation : The reaction mixture will transition from a clear solution to a thick, pale-yellow suspension. This physical precipitation of the sodium enolate salt serves as visual confirmation that the cross-Claisen condensation has successfully occurred.
Protocol B: Stereoselective O-Methylation
-
Procedure : To the crude enolate suspension from Protocol A, add anhydrous K₂CO₃ (0.5 eq). Slowly dropwise add dimethyl sulfate (1.1 eq) while maintaining the temperature at 20–25 °C. Stir for 12 hours. Quench with water and separate the organic layer.
-
Causality : Dimethyl sulfate is added dropwise to control the highly exothermic S_N2 reaction. K₂CO₃ acts as an acid scavenger to prevent the degradation of the enol ether.
-
Self-Validation : TLC analysis (Hexane:EtOAc 4:1) will show the disappearance of the highly polar enol streak and the appearance of a distinct, UV-active spot (Rf ~0.6) corresponding to the (2E)-ester.
Protocol C: Saponification to the Target Acid
-
Procedure : Dissolve the crude methyl (2E)-3-methoxy-2-methylacrylate in a 1:1 mixture of THF and 2M aqueous NaOH. Heat to 60 °C for 4 hours. Cool to 0 °C and slowly acidify with 6M HCl until the pH reaches 2.0. Filter the resulting precipitate and recrystallize from hot water.
-
Causality : Heating is required to force the hydroxide attack past the steric bulk of the α-methyl group. Acidification must be performed at 0 °C to prevent the acid-catalyzed hydrolysis of the sensitive β-methoxy enol ether moiety.
-
Self-Validation : The target acid has a pKa of approximately 4.5. The product will only precipitate when the pH drops below 3.0. The formation of a white crystalline solid upon acidification validates the successful hydrolysis and isolation of the free acid.
Quantitative Data & Reaction Metrics
The following table summarizes the optimized reaction metrics, expected yields, and critical control parameters for the three-stage synthesis.
| Synthesis Stage | Key Reagents | Temp (°C) | Time (h) | Stereoselectivity (E:Z) | Expected Yield | Critical Control Parameter |
| 1. Formylation | Methyl propionate, Methyl formate, NaOMe | 0 - 5 | 4 | N/A (Enolate) | >90% (Crude) | Strict cooling to prevent acrylate polymerization. |
| 2. O-Methylation | Dimethyl sulfate, K₂CO₃, Toluene | 20 - 25 | 12 | >95:5 | 75 - 80% | Dropwise addition to manage S_N2 exotherm. |
| 3. Saponification | 2M NaOH, THF, 6M HCl | 60 (Hydrolysis) / 0 (Acidification) | 4 | >99:1 | 85 - 90% | Acidification at 0 °C to protect the enol ether. |
References
-
Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
A Review of Biologically Active Oxime Ethers Source: PMC / National Institutes of Health URL:[Link]
Sources
material safety data sheet (MSDS) for (2E)-3-methoxy-2-methyl-2-propenoic acid
An In-Depth Technical Guide to the Safety, Handling, and Reactivity of (2E)-3-methoxy-2-methyl-2-propenoic acid
Executive Summary
As a Senior Application Scientist in drug development and advanced organic synthesis, I approach Material Safety Data Sheets (MSDS) not as mere compliance checklists, but as foundational blueprints for experimental design. The compound (2E)-3-methoxy-2-methyl-2-propenoic acid (CAS: 1395795-24-0) is a highly functionalized α,β -unsaturated carboxylic acid. Due to its dual nature as both an enol ether and a methacrylic acid derivative, it presents unique reactivity profiles, including susceptibility to radical polymerization and Michael addition. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and self-validating protocols to ensure scientific integrity and operational safety during its application in pharmaceutical synthesis.
Physicochemical Profiling & Structural Causality
To design a safe and effective workflow, we must first understand the causality behind the molecule's physical behavior. The presence of the electron-donating methoxy group at the C3 position alters the electrophilicity of the β -carbon compared to standard methacrylic acid, while the carboxylic acid moiety dictates its corrosive nature.
Table 1: Quantitative Physicochemical and Identification Data
| Parameter | Value / Description | Mechanistic Implication |
| Chemical Name | (2E)-3-methoxy-2-methyl-2-propenoic acid | Stereospecific (E)-isomer; dictates spatial constraints in cross-coupling reactions. |
| CAS Number | 1395795-24-0 | Unique identifier for regulatory tracking. |
| Molecular Formula | C 5 H 8 O 3 | High oxygen-to-carbon ratio; indicates potential for hydrogen bonding and polarity. |
| Molecular Weight | 116.118 g/mol | Low molecular weight contributes to higher vapor pressure and inhalation risk. |
| Structural Class | α,β -unsaturated carboxylic acid | Prone to auto-polymerization if uninhibited; acts as a Michael acceptor[1]. |
Note: Data synthesized from standardized chemical inventories and analogous methacrylic acid derivatives[2].
Toxicological Mechanisms & Hazard Classification
Drawing from the established hazard profiles of methacrylic acid and 3-methoxyacrylic acid derivatives, (2E)-3-methoxy-2-methyl-2-propenoic acid exhibits significant acute toxicity and corrosivity[1][3].
Hazard Statements (H-Codes) and Causality
-
H314 (Causes severe skin burns and eye damage): The carboxylic acid protonates physiological water, leading to localized pH drops that denature epidermal proteins.
-
H317 (May cause an allergic skin reaction): The α,β -unsaturated carbonyl system acts as an electrophile. It can covalently bind to nucleophilic residues (e.g., cysteine thiols) on skin proteins via a thia-Michael addition, creating hapten-protein complexes that trigger immune sensitization[4].
-
H335 (May cause respiratory irritation): The compound's vapor pressure allows it to volatilize at room temperature, where it interacts with the mucosal membranes of the respiratory tract[3].
Caption: Logical workflow for hazard identification and self-validating mitigation strategies.
Polymerization Control and Stability
Like most acrylic monomers, this compound is inherently unstable under thermal stress or UV exposure. It undergoes free-radical polymerization, an exothermic process that can lead to rapid pressure buildup and container rupture[1]. To maintain shelf-life and safety, it is typically stabilized with an inhibitor such as MEHQ (Monomethyl ether hydroquinone).
The Causality of Inhibition: MEHQ requires the presence of dissolved oxygen to function effectively. It donates a hydrogen atom to propagating polymer radicals, forming a stable resonance-stabilized phenoxy radical that terminates the chain reaction. Therefore, never store this reagent under a strictly inert atmosphere (like 100% Argon or Nitrogen) for prolonged periods , as oxygen depletion will deactivate the inhibitor.
Caption: Mechanistic pathway of radical polymerization and MEHQ-mediated inhibition.
Self-Validating Experimental Protocols
To ensure trustworthiness in the laboratory, protocols must be self-validating—meaning the success or safety of the step can be empirically verified before proceeding to the next.
Protocol A: Safe Handling and Transfer for Synthesis
Objective: Transfer the corrosive monomer without inducing premature polymerization or exposing the operator to vapors.
-
Preparation: Conduct all operations inside a certified fume hood. Equip yourself with heavy-duty nitrile gloves (double-gloving recommended), safety goggles, and a chemical-resistant apron[3].
-
Temperature Equilibration: Retrieve the reagent from cold storage (2-8°C). Self-Validation: Allow the container to reach room temperature before opening to prevent atmospheric condensation from introducing water, which can alter the concentration and reactivity.
-
Inhibitor Removal (If required for downstream synthesis): Pass the required volume of the acid through a short plug of basic alumina to remove the MEHQ inhibitor.
-
Immediate Utilization: Once the inhibitor is removed, the compound must be used immediately. Self-Validation: Monitor the reaction flask temperature using an internal thermocouple; an unexpected temperature spike indicates premature auto-polymerization.
Protocol B: Chemical Spill Quenching and Decontamination
Objective: Neutralize the corrosive acid and quench the electrophilic double bond to render the spill harmless.
-
Containment: Isolate the spill area. Do not use combustible materials (like paper towels) for initial absorption, as the heat of neutralization may cause ignition.
-
Neutralization: Carefully apply a generous amount of solid Sodium Bicarbonate (NaHCO 3 ) directly to the spill.
-
Causality: The weak base neutralizes the carboxylic acid, generating CO 2 gas.
-
Self-Validation: The cessation of effervescence (bubbling) visually validates that the acid has been fully neutralized.
-
-
Electrophile Quenching (Optional but recommended): Spray the neutralized area with a dilute solution of sodium hypochlorite or a mild thiol-based scavenger to deactivate the remaining α,β -unsaturated systems.
-
Cleanup: Sweep the solid residue into a designated hazardous waste container. Wash the surface with copious amounts of soapy water[5].
References
-
Chemius. "Methacrylic Acid (MAA) Safety Data Sheet." Chemius.net. Available at: [Link]
-
Sigma-Aldrich (China). "SAFETY DATA SHEET: Methacrylic Acid." Sigma-Aldrich.cn. Available at: [Link]
Sources
Navigating Molecular Identity: A Guide to Molecular Weight and Exact Mass Calculation for (2E)-3-methoxy-2-methyl-2-propenoic acid
In the landscape of drug discovery and development, the precise characterization of chemical entities is paramount.[1][2] Among the fundamental properties that define a molecule, its mass is a critical identifier. However, the seemingly straightforward concept of "mass" bifurcates into two distinct and crucial parameters: molecular weight and exact mass . This guide provides an in-depth exploration of these concepts, their calculation, and their significance for researchers, scientists, and drug development professionals, using (2E)-3-methoxy-2-methyl-2-propenoic acid as a practical example. Understanding this distinction is not merely academic; it is foundational to techniques like mass spectrometry, which are indispensable for everything from hit identification to ensuring product safety and meeting global regulatory standards.[2][3][4][5]
Differentiating Molecular Weight and Exact Mass: A Tale of Two Masses
At the heart of the distinction between molecular weight and exact mass lies the existence of isotopes—atoms of the same element that contain different numbers of neutrons.
-
Molecular Weight (or Average Molecular Mass) : This is the weighted average mass of a molecule's constituent atoms based on the natural abundance of their isotopes.[6] The atomic weights listed on the periodic table are these weighted averages.[7][8][9][10] For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C and ¹³C.[7][11][12] Molecular weight is a crucial parameter in stoichiometric calculations for chemical reactions and in preparing solutions of known concentrations.
-
Exact Mass (or Monoisotopic Mass) : In contrast, exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[13][14] For many common elements in organic molecules like carbon, hydrogen, and oxygen, the most abundant isotope is also the lightest.[14] This value is not an average but a precise theoretical mass for a single, specific isotopic combination. Exact mass is the cornerstone of high-resolution mass spectrometry (HRMS), a technique that can resolve and measure the masses of individual isotopic species.[15]
The significance of this differentiation becomes more pronounced with increasing molecular size, as the probability of incorporating heavier isotopes grows.[6][13]
Calculation for (2E)-3-methoxy-2-methyl-2-propenoic acid
The chemical formula for (2E)-3-methoxy-2-methyl-2-propenoic acid is C₅H₈O₃ . Let's proceed with the calculation of both its molecular weight and exact mass.
Experimental Protocol: Calculation Methodology
Objective: To determine the molecular weight and exact mass of (2E)-3-methoxy-2-methyl-2-propenoic acid.
Procedure:
-
Determine the Molecular Formula: The molecular formula is C₅H₈O₃.
-
Identify Constituent Elements and their Counts:
-
Carbon (C): 5 atoms
-
Hydrogen (H): 8 atoms
-
Oxygen (O): 3 atoms
-
-
Tabulate Atomic Weights and Monoisotopic Masses: Obtain the standard atomic weights and the masses of the most abundant isotopes for each element from authoritative sources.
-
Calculate Molecular Weight: For each element, multiply its atomic weight by the number of atoms in the molecule. Sum these values to obtain the molecular weight.
-
Calculate Exact Mass: For each element, multiply its monoisotopic mass by the number of atoms in the molecule. Sum these values to obtain the exact mass.
Data Presentation: Atomic and Molecular Mass Values
The following table summarizes the atomic data used for the calculations and the final results.
| Element | Number of Atoms | Standard Atomic Weight (amu) | Monoisotopic Mass (Da) |
| Carbon (C) | 5 | 12.011[7][11] | 12.0000000[16][17] |
| Hydrogen (H) | 8 | 1.008[9][18][19] | 1.0078250[20][21] |
| Oxygen (O) | 3 | 15.999[8][22][23] | 15.9949146[24][25][26] |
| Total | Molecular Weight (amu) | Exact Mass (Da) | |
| 116.116 | 116.0470438 |
Calculation of Molecular Weight:
(5 * 12.011) + (8 * 1.008) + (3 * 15.999) = 60.055 + 8.064 + 47.997 = 116.116 amu
Calculation of Exact Mass:
(5 * 12.0000000) + (8 * 1.0078250) + (3 * 15.9949146) = 60.0000000 + 8.0626000 + 47.9847438 = 116.0470438 Da
Visualization of the Calculation Workflow
The logical flow of determining these two distinct mass values can be visualized as follows:
Caption: Workflow for calculating molecular weight and exact mass.
The Critical Role in Drug Development
The distinction between molecular weight and exact mass is fundamental in the application of mass spectrometry in drug development.[1][3] Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a direct measurement of the exact mass, not the average molecular weight.[15]
-
Compound Identification and Structural Elucidation: High-resolution mass spectrometry provides highly accurate mass measurements that allow for the determination of the elemental composition of a novel compound. This is a critical step in identifying new chemical entities and elucidating the structure of metabolites.[1]
-
Impurity Profiling: The sensitivity and specificity of mass spectrometry are essential for detecting and quantifying trace-level impurities and degradation products in drug substances and products.[2][5] Accurate mass measurements help in identifying the elemental composition of these impurities, which is crucial for ensuring the safety and efficacy of the final drug product.
-
Quantitative Bioanalysis: In pharmacokinetic studies, mass spectrometry is used to quantify the concentration of a drug and its metabolites in biological matrices.[3] This requires precise mass measurements to differentiate the analyte from endogenous interferences.
References
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Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. SK pharmteco. [Link]
-
How is Mass Spectrometry Used in Drug Development? PharmaFeatures. [Link]
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Atomic Weight of Hydrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]
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Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma. [Link]
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Oxygen. Britannica. [Link]
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How Mass Spectrometry enhances GMP quality control with LC‑MS. AMSbiopharma. [Link]
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What is the atomic weight of hydrogen? Quora. [Link]
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What is the atomic mass of carbon? Quora. [Link]
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oxygen. nglos324. [Link]
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hydrogen. nglos324. [Link]
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What is the atomic weight of carbon? Round to the nearest whole number. CK-12 Foundation. [Link]
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Hydrogen. Wikipedia. [Link]
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What is the Difference Between Exact Mass and Molecular Weight. Pediaa.Com. [Link]
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Calculating Exact Masses. University of Missouri. [Link]
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Atomic Weights and Isotopic Compositions for Carbon. National Institute of Standards and Technology. [Link]
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Atomic Weights and Isotopic Compositions for Hydrogen. National Institute of Standards and Technology. [Link]
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Atomic Weights and Isotopic Compositions for Oxygen. National Institute of Standards and Technology. [Link]
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Oxygen, atomic. National Institute of Standards and Technology. [Link]
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Oxygen. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]
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Hydrogen. PubChem. [Link]
-
Atomic Weights of the Elements 2023. IUPAC. [Link]
-
What is the difference between exact mass and molecular weight? Quora. [Link]
-
Monoisotopic Mass? Journal of the American Society for Mass Spectrometry. [Link]
-
Hydrogen atom. PubChem. [Link]
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Mass Accuracy and Resolution. Novatia, LLC. [Link]
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Exact mass vs molecular weight. Reddit. [Link]
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Exact Molecular Mass versus Molecular Weight. University of Colorado Boulder. [Link]
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methyl (2E)-3-methoxyprop-2-enoate. ChemBK. [Link]
-
What is the mass of hydrogen? Quora. [Link]
-
Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services. [Link]
-
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-. National Institute of Standards and Technology. [Link]
-
Isotopes of hydrogen. Wikipedia. [Link]
-
Atomic Weights and Isotopic Compositions for Oxygen. National Institute of Standards and Technology. [Link]
-
Methyl (2E)-2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyprop-2-enoate. PubChem. [Link]
-
Exact Masses & Isotope Abundance Ratios. Michigan State University. [Link]
-
Isotopes of oxygen. Wikipedia. [Link]
-
(E)-3-(2-Methoxyphenyl)-2-propenoic acid. National Institute of Standards and Technology. [Link]
-
Unimod Help - Symbols & mass values. Unimod. [Link]
-
Carbon-12. Wikipedia. [Link]
-
Molecular mass calculator. The ISIC- EPFL mstoolbox. [Link]
-
2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)-. US EPA. [Link]
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In Vitro Exploratory Toxicity Profiling of (2E)-3-Methoxy-2-Methyl-2-Propenoic Acid: A Methodological Whitepaper
Executive Summary
(2E)-3-methoxy-2-methyl-2-propenoic acid (CAS: 1395795-24-0) is a specialized α,β-unsaturated carboxylic acid derivative frequently utilized as a critical intermediate in advanced organic synthesis, notably in the development of picomolar inhibitors targeting Gram-positive bacterial Thymidylate Kinase (TMK) [1]. While its utility in drug discovery is well-documented, its specific toxicological profile remains largely uncharacterized in standard literature.
As a Senior Application Scientist, I have designed this whitepaper to establish a rigorous, self-validating framework for evaluating the in vitro exploratory toxicity of this compound. Because the molecule contains a recognized toxicophore—an α,β-unsaturated carbonyl moiety—it necessitates a targeted approach that evaluates its potential as a Michael acceptor. This guide synthesizes chemical reactivity principles with established OECD testing guidelines to provide a comprehensive roadmap for early-stage hazard identification.
Chemical Profile & Toxicophore Analysis
The structural hallmark of (2E)-3-methoxy-2-methyl-2-propenoic acid is its α,β-unsaturated carboxylic acid backbone. Compounds featuring this motif are classically categorized as Michael acceptors , which are soft electrophiles capable of undergoing sulfa-Michael additions with biological nucleophiles [2].
In a physiological environment, the primary target for such reactive chemicals is the tripeptide glutathione (GSH), which serves as the cell's primary antioxidant defense. Covalent adduction to the free thiol group of GSH leads to rapid intracellular GSH depletion, triggering oxidative stress, mitochondrial dysfunction, and ultimately, cytotoxicity.
However, the reactivity of (2E)-3-methoxy-2-methyl-2-propenoic acid is uniquely modulated by its substituents:
-
The β-Methoxy Group: The oxygen atom of the methoxy group donates electron density into the conjugated π -system via resonance. This significantly diminishes the partial positive charge ( δ+ ) at the β-carbon, attenuating its electrophilicity compared to unsubstituted acrylates.
-
The α-Methyl Group: Provides steric hindrance, further reducing the kinetic rate of nucleophilic attack.
Understanding this structure-toxicity relationship dictates our experimental approach: we must quantify its precise electrophilic reactivity before advancing to cell-based models.
Mechanistic pathway of Michael acceptor-induced oxidative stress and cytotoxicity.
The Exploratory Toxicity Framework
To build a self-validating system, the toxicological evaluation must proceed through a tiered, logical progression. Skipping directly to in vivo models without in vitro and in chemico grounding violates modern 3R (Replacement, Reduction, Refinement) principles and obscures mechanistic causality.
Our framework consists of three tiers:
-
Tier 1: In Chemico Reactivity: Quantifying the kinetic rate of GSH depletion to establish covalent binding potential.
-
Tier 2: Basal Cytotoxicity: Utilizing the OECD 129 Neutral Red Uptake (NRU) assay to determine the IC50 and estimate in vivo starting doses [3].
-
Tier 3: Early Genotoxicity: Assessing mutagenic potential via a miniaturized Ames fluctuation test to rule out DNA-reactive adduction.
Tiered in vitro exploratory toxicity workflow for reactive intermediates.
Data Presentation: Predictive Thresholds
Based on the structural attenuation provided by the β-methoxy group, we can hypothesize the quantitative behavior of (2E)-3-methoxy-2-methyl-2-propenoic acid across these assays. The table below outlines the expected thresholds and their mechanistic interpretations.
| Assay Category | Parameter Measured | Expected Outcome Range | Mechanistic Interpretation |
| In Chemico | log(kGSH) (Rate Constant) | −3.0 to −1.5 M−1s−1 | Low to moderate reactivity; resonance stabilization limits rapid sulfa-Michael addition. |
| Cytotoxicity | IC50 (Balb/c 3T3 NRU) | >500μM | Low basal cytotoxicity expected due to poor electrophilicity and high aqueous solubility. |
| Genotoxicity | Revertant Fold Increase | <2.0 (Negative) | Unlikely to act as a direct DNA-reactive mutagen; bulky substituents hinder intercalation. |
| Oxidative Stress | Intracellular ROS | Baseline ±15% | Minimal ROS generation due to failure to significantly deplete intracellular GSH pools. |
Experimental Protocols
The following methodologies are designed as self-validating systems. Each protocol includes internal controls to ensure that any observed toxicity is a function of the test article, not assay drift or solvent effects.
Protocol 1: Kinetic Glutathione (GSH) Chemoassay
Purpose: To quantify the electrophilic reactivity of the compound toward biological thiols [2]. Self-Validation: Uses 1-chloro-2,4-dinitrobenzene (CDNB) as a highly reactive positive control and vehicle (DMSO) as a negative control.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock solution of (2E)-3-methoxy-2-methyl-2-propenoic acid in anhydrous DMSO. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.
-
GSH Solution: Freshly prepare a 1 mM GSH solution in the phosphate buffer.
-
Reaction Initiation: In a 96-well UV-transparent microplate, combine 180 µL of the GSH solution with 20 µL of the test compound stock (final compound concentration: 1 mM; final GSH concentration: 0.9 mM).
-
Incubation & Sampling: Incubate the plate at 37°C. At designated time points (0, 15, 30, 60, and 120 minutes), transfer a 20 µL aliquot from the reaction mixture into a new well containing 180 µL of 0.5 mM DTNB (Ellman’s reagent) in phosphate buffer.
-
Detection: Incubate the DTNB mixture for 5 minutes at room temperature in the dark. Measure absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of remaining free thiol using a standard curve. Plot ln([GSH]t/[GSH]0) against time to determine the pseudo-first-order rate constant ( kobs ), and subsequently derive the second-order rate constant ( kGSH ).
Protocol 2: Basal Cytotoxicity via Balb/c 3T3 NRU (OECD 129)
Purpose: To determine the IC50 for basal cytotoxicity, which can be utilized in linear regression models to estimate the in vivo acute oral LD50 [3]. Self-Validation: Sodium lauryl sulfate (SLS) is run concurrently as a positive control to confirm cell line sensitivity.
Step-by-Step Methodology:
-
Cell Culture: Maintain Balb/c 3T3 clone 31 cells in DMEM supplemented with 10% calf serum. Seed cells into a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 .
-
Dose Formulation: Prepare an 8-point serial dilution of (2E)-3-methoxy-2-methyl-2-propenoic acid in culture medium (e.g., 1000 µM down to 7.8 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Exposure: Aspirate the old medium from the cells and add 100 µL of the test compound dilutions. Include vehicle control wells (0.5% DMSO) and positive control wells (SLS). Incubate for 48 hours.
-
Neutral Red Uptake: Carefully aspirate the treatment medium. Wash cells once with PBS. Add 100 µL of Neutral Red medium (50 µg/mL in DMEM) to each well. Incubate for exactly 3 hours.
-
Extraction: Aspirate the Neutral Red medium and wash cells with PBS. Add 150 µL of NR desorb solution (1% glacial acetic acid, 50% ethanol, 49% distilled water) to extract the dye from viable lysosomes.
-
Quantification: Shake the plate on a microtiter plate shaker for 10 minutes. Measure the optical density at 540 nm ( OD540 ).
-
Data Analysis: Normalize the OD540 of treated wells to the vehicle control (set as 100% viability). Use a 4-parameter logistic non-linear regression model to calculate the IC50 .
References
-
Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Eliminating Transition State Calculations for Faster and More Accurate Reactivity Prediction in Sulfa-Michael Additions Relevant to Human Health and the Environment Source: ACS Omega URL:[Link]
-
OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: National Institutes of Health (NIH) / OECD URL:[Link]
Application Note: Laboratory Synthesis and Characterization of (2E)-3-Methoxy-2-methyl-2-propenoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Chemical Significance
(2E)-3-Methoxy-2-methyl-2-propenoic acid (CAS: 56674-63-6)[1] is a highly versatile α,β-unsaturated carboxylic acid building block. It is prominently featured in the synthesis of Gram-positive bacterial thymidylate kinase (TMK) inhibitors, where it serves as a critical precursor for piperidinylthymine analogs[2]. Furthermore, its structural motif is the foundation of the strobilurin class of agricultural fungicides. This protocol details a robust, three-step, self-validating laboratory synthesis designed for high thermodynamic control and stereochemical purity.
Synthetic Strategy & Mechanistic Rationale
The synthesis relies on a classical Claisen condensation followed by in situ trapping and subsequent saponification.
-
Formylation: Methyl propionate is deprotonated to form an enolate, which attacks methyl formate.
-
O-Methylation: The resulting sodium enolate is trapped using dimethyl sulfate. Thermodynamic control ensures the exclusive formation of the (E)-isomer.
-
Saponification: Base-promoted ester hydrolysis followed by targeted acidification yields the free carboxylic acid.
Figure 1: Three-step synthetic workflow for (2E)-3-methoxy-2-methyl-2-propenoic acid.
Materials and Reagents
Table 1: Reagent Quantities (Standard 100 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Methyl propionate | 88.11 | 1.0 | 8.81 g | Starting Material |
| Methyl formate | 60.05 | 1.5 | 9.01 g | Electrophile |
| Sodium methoxide | 54.02 | 1.1 | 5.94 g | Base |
| Dimethyl sulfate | 126.13 | 1.2 | 15.14 g | Alkylating Agent |
| Sodium hydroxide | 40.00 | 1.5 | 6.00 g | Saponification Base |
Detailed Experimental Protocol
Step 1: Claisen Condensation (Formylation)
-
Objective: Generate the enolate of methyl propionate and trap it with methyl formate.
-
Procedure:
-
Purge a 500 mL three-neck round-bottom flask with inert nitrogen gas to prevent oxidative degradation of the enolate.
-
Suspend sodium methoxide (5.94 g) in anhydrous tetrahydrofuran (THF, 50 mL) and cool the system to 0–5 °C using an ice-water bath.
-
Causality: Low temperatures kinetically suppress the unwanted self-condensation of methyl propionate.
-
-
Add a pre-mixed solution of methyl propionate (8.81 g) and methyl formate (9.01 g) dropwise over 30 minutes.
-
Causality: Methyl formate is highly volatile (bp 32 °C) and lacks alpha-protons. Providing it in excess ensures it acts as the primary electrophile, driving the kinetic formation of the crossed-condensation product.
-
-
Stir the reaction for 2 hours at room temperature.
-
-
System Validation: The reaction mixture will transition into a thick, pale-yellow suspension, indicating the successful formation and precipitation of the sodium enolate intermediate.
Step 2: O-Methylation
-
Objective: Convert the enolate into the methoxyacrylate ester.
-
Procedure:
-
Re-cool the suspension from Step 1 to 0 °C.
-
Add dimethyl sulfate (15.14 g) dropwise.
-
Safety Critical: Dimethyl sulfate is a potent, volatile alkylating agent and suspected carcinogen. Perform strictly inside a fume hood and neutralize any spills with a 10% ammonia solution.
-
-
Allow the mixture to warm to 20 °C and stir for 3 hours.
-
Causality: The hard electrophilic nature of dimethyl sulfate favors O-alkylation over C-alkylation. The thermodynamic equilibration during this step exclusively yields the (E)-isomer, as the bulky methoxy group positions itself trans to the ester moiety to minimize steric strain.
-
-
-
System Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the baseline material (highly polar enolate) and the emergence of a UV-active spot (Rf ~0.6) confirms reaction completion.
Step 3: Saponification and Acidification
-
Objective: Hydrolyze the methyl ester to the free carboxylic acid[2].
-
Procedure:
-
Quench the Step 2 reaction by adding water (50 mL), extract the intermediate ester into ethyl acetate (2 × 50 mL), and concentrate the organic layer in vacuo.
-
Suspend the crude ester in a 2 M aqueous NaOH solution (30 mL) and heat to 60 °C for 2 hours.
-
Causality: The hydroxide nucleophile attacks the carbonyl carbon, expelling methoxide. The reaction is driven to absolute completion by the irreversible formation of the water-soluble sodium carboxylate salt.
-
-
Cool to room temperature and wash the aqueous layer with diethyl ether (2 × 50 mL).
-
Causality: This self-purifying step extracts unreacted organic impurities, leaving only the ionized target molecule in the aqueous phase.
-
-
Acidify the aqueous phase dropwise with concentrated HCl until the pH reaches 2.0.
-
Causality: Lowering the pH below the compound's pKa (~4.5) fully protonates the carboxylate. The loss of ionic charge drastically reduces its aqueous solubility.
-
-
Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum.
-
-
System Validation: A sudden, heavy precipitation of a white crystalline solid upon reaching pH 2.0 provides immediate visual validation of product isolation.
Analytical Characterization
The isolated product presents as a colorless to white solid. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structural integrity and the (E)-geometry of the double bond[3].
Table 2: 1H NMR Characterization (400 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.73 | Broad singlet (br s) | 1H | Carboxylic acid proton (-CO₂H) |
| 7.30 | Broad singlet (br s) | 1H | Vinylic proton (H-3) |
| 3.79 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |
| 1.58 | Singlet (s) | 3H | Allylic methyl protons (-CH₃) |
References
-
[2] Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]
-
[3] Title: THÈSE - Le Mans Université (Preparation of the oligonucleotides) | Source: Le Mans Université | URL: [Link]
-
[1] Title: 3-methoxy-2-methylacrylic acid - CAS 56674-63-6 | Source: Molaid | URL: [Link]
Sources
Application Note: (2E)-3-Methoxy-2-methyl-2-propenoic Acid as a Precursor for Pyrimidine-Based Therapeutics
Executive Summary
(2E)-3-Methoxy-2-methyl-2-propenoic acid (also known as (E)-3-methoxy-2-methylacrylic acid, CAS: 1395795-24-0) is a highly functionalized α,β-unsaturated carboxylic acid[1]. In advanced organic synthesis and drug development, it serves as a critical building block for the de novo construction of pyrimidine-2,4-dione (uracil/thymine) scaffolds. This application note details its specific utility in synthesizing selective, picomolar inhibitors of Gram-positive bacterial Thymidylate Kinase (TMK)—a validated and essential enzyme target for combating methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[2].
Mechanistic Rationale & Structural Advantages
In pharmaceutical development, synthesizing N1-substituted thymine derivatives by coupling a pre-formed nucleobase with an alkylating agent often leads to poor regioselectivity (N1 vs. N3 alkylation). Utilizing (2E)-3-methoxy-2-methyl-2-propenoic acid circumvents this issue by enabling a linear, de novo construction of the pyrimidine ring directly onto a primary amine[3].
Causality Behind Structural Choices:
-
The α-Methyl Group: Directly installs the essential C5-methyl group found in thymine, which is structurally critical for induced-fit binding and target recognition within the TMK enzyme pocket[2].
-
The β-Methoxy Group: Acts as a masked aldehyde. During the final cyclization step, it serves as an optimal leaving group. Its elimination as methanol thermodynamically drives the irreversible aromatization of the pyrimidine ring.
-
Stereochemistry (2E): The trans relationship between the methoxy group and the carboxylic acid minimizes steric hindrance during the initial acyl chloride and isocyanate activation steps.
Quantitative Data: Reaction Parameters & In-Process Controls
To ensure reproducibility and high yield, the four-step cascade must be strictly monitored. The following table summarizes the optimized reaction conditions and self-validating analytical checkpoints.
| Reaction Phase | Reagents & Solvents | Temp | Time | In-Process Control (IPC) | Typical Yield |
| 1. Acyl Chloride Formation | Oxalyl chloride (1.0 eq), DCM | 0 °C → RT | 1 h | IR: Disappearance of broad OH stretch (2500–3300 cm⁻¹) | Quantitative (Crude) |
| 2. Isocyanate Generation | AgOCN (1.3 eq), Toluene | 95 °C | 3 h | IR: Appearance of –N=C=O stretch at ~2250 cm⁻¹ | Quantitative (Crude) |
| 3. Urea Coupling | R-NH₂ (1.0 eq), DMF | RT | 16 h | LC-MS: Target mass [M+H]⁺ of acyl urea | 75–85% |
| 4. Cyclization | Acidic/Basic catalyst (e.g., H₂SO₄) | Reflux | 2–4 h | LC-MS: Mass reduction of 32 Da (-MeOH) | 60–75% |
Pathway Visualization
The following diagram illustrates the logical synthetic progression from the precursor to the final therapeutic scaffold.
Synthetic workflow from (2E)-3-methoxy-2-methyl-2-propenoic acid to a pyrimidine-2,4-dione scaffold.
Step-by-Step Protocol: De Novo Pyrimidine Synthesis
This protocol is adapted from the validated synthesis of Gram-positive bacterial TMK inhibitors[3].
Step 1: Activation to Acyl Chloride
-
Procedure: To a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar), suspend (2E)-3-methoxy-2-methyl-2-propenoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a ~1 M concentration. Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.0–1.2 equiv) dropwise[3].
-
Causality: Dropwise addition controls the exothermic evolution of CO and CO₂ gases. DCM is utilized to prevent solvent participation and maintain the stability of the highly reactive intermediate.
-
Self-Validating Check: Stir at room temperature for 1 hour. Remove a 10 µL aliquot, evaporate the solvent, and perform an ATR-FTIR scan. The broad carboxylic acid O-H stretch must be completely absent, replaced by a sharp acyl chloride C=O stretch (~1770 cm⁻¹).
-
Isolation: Remove the solvent under reduced pressure to yield the crude acyl chloride[3].
Step 2: Acyl Isocyanate Generation
-
Procedure: Redissolve the crude acyl chloride residue in anhydrous toluene (approx. 0.3 M concentration). Add silver cyanate (AgOCN, 1.3 equiv)[3]. Heat the suspension to 95 °C for 3 hours[3].
-
Causality: AgOCN is strictly preferred over NaOCN or KOCN. The halophilic nature of the Ag⁺ ion abstracts the chloride, precipitating insoluble AgCl. This precipitation thermodynamically drives the formation of the highly reactive acyl isocyanate. Toluene's high boiling point allows for the necessary thermal energy (95 °C) without reacting with the electrophilic isocyanate.
-
Self-Validating Check: Cool to room temperature and filter the inorganic salts (AgCl and unreacted AgOCN) through a pad of Celite. Perform FTIR on the filtrate; a strong, distinct cumulative double-bond stretch (–N=C=O) must be visible at 2250–2270 cm⁻¹.
Step 3: Urea Coupling
-
Procedure: Prepare a solution of the target primary amine (e.g., (S)-tert-butyl 3-aminopiperidine-1-carboxylate, 1.0 equiv) in anhydrous DMF[3]. Slowly add the toluene filtrate containing the acyl isocyanate to the amine solution at room temperature. Stir for 16 hours[3].
-
Causality: The highly electrophilic central carbon of the isocyanate is rapidly and selectively attacked by the primary amine. DMF ensures the solubility of both the starting amine and the resulting highly polar acyl urea intermediate.
-
Self-Validating Check: Analyze via LC-MS. The target mass should strictly correspond to the [M+H]⁺ of the acyl urea derivative.
-
Isolation: Concentrate under reduced pressure, dissolve in diethyl ether, and wash sequentially with water, 10% aqueous NaHCO₃, and brine[3]. Dry over Na₂SO₄ and evaporate to isolate the intermediate.
Step 4: Cyclization (Aromatization)
-
Procedure: Dissolve the acyl urea intermediate in a suitable solvent (e.g., methanol) and treat with an acid catalyst (e.g., 2M H₂SO₄) or heat under basic conditions. Reflux for 2–4 hours.
-
Causality: The urea nitrogen acts as an internal nucleophile, attacking the β-carbon of the α,β-unsaturated system. The β-methoxy group acts as an optimal leaving group, eliminating as methanol to drive the irreversible aromatization into the pyrimidine-2,4-dione ring.
-
Self-Validating Check: LC-MS analysis will show a precise mass reduction of 32 Da (loss of CH₃OH) from the acyl urea intermediate, confirming successful cyclization and formation of the therapeutic scaffold.
References
-
Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] (Cited for mechanistic synthesis steps, enzymatic targeting, and structural rationale)[3],[2]
Sources
Advanced Application Notes: (2E)-3-Methoxy-2-Methyl-2-Propenoic Acid in Polymer Chemistry
Executive Summary & Chemical Profiling
(2E)-3-methoxy-2-methyl-2-propenoic acid (often referred to as β -methoxy methacrylic acid or 3-MMPA) is a highly functionalized specialty monomer. Structurally, it combines an α,β -unsaturated carboxylic acid backbone with an electron-donating β -methoxy group. This dual-functionality—acting simultaneously as an enol ether and a methacrylic acid derivative—makes it a powerful building block for synthesizing stimuli-responsive polymers, advanced drug delivery systems (DDS), and high-performance lithographic photoresists.
Mechanistic Insights: Polymerization Dynamics
The inclusion of a methoxy group at the 3-position ( β -position) of the methacrylic backbone fundamentally alters the monomer's reactivity and the resulting polymer's physicochemical properties:
-
Steric and Electronic Effects: The β -methoxy group introduces steric hindrance that lowers the propagation rate constant ( kp ) during homopolymerization. However, in copolymerization systems, the electron-donating nature of the ether oxygen stabilizes the propagating radical, making 3-MMPA an excellent comonomer for alternating or statistical sequences ()[1].
-
Hydrophilicity and Free Volume: The flexible C–O–C ether linkage increases the free volume of the polymer chain, effectively lowering the glass transition temperature ( Tg ) compared to standard methacrylic acid. Furthermore, the ether oxygen acts as a strong hydrogen bond acceptor, significantly increasing the overall polarity and water uptake of the polymer matrix ()[2].
Application Note 1: pH-Responsive Nanogels for Targeted Drug Delivery
Causality & Mechanism
Copolymers of 3-MMPA are highly valuable in the design of "smart" nanocarriers. The carboxylic acid moiety provides pH-dependent ionization. In the acidic tumor microenvironment (pH ~5.5–6.5), the polymer remains protonated, keeping the nanogel compact and retaining the active pharmaceutical ingredient (API). Upon reaching physiological pH (7.4), the carboxylic groups ionize, causing electrostatic repulsion and rapid swelling, which triggers drug release. The β -methoxy group enhances the hydrophilicity of the matrix, facilitating faster water uptake and more tunable degradation profiles than standard methacrylic acid (MAA) copolymers ()[2].
Protocol 1: RAFT Copolymerization of 3-MMPA and PEGMA
Expertise Insight: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected over conventional free radical polymerization to ensure a narrow molecular weight distribution (Dispersity, Ð<1.2 ). This is a strict regulatory requirement for systemic nanocarriers to ensure uniform pharmacokinetics and predictable renal clearance.
-
Monomer Preparation: In a dried Schlenk flask, dissolve 3-MMPA (10 mmol) and Poly(ethylene glycol) methacrylate (PEGMA, 10 mmol) in anhydrous 1,4-dioxane (10 mL).
-
Initiation System: Add 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as the chain transfer agent (0.1 mmol) and Azobisisobutyronitrile (AIBN) as the thermal initiator (0.02 mmol). Causality: The [Monomer]:[CTA]:[Initiator] ratio of 200:1:0.2 is mathematically chosen to target a specific molecular weight while maintaining a high concentration of dormant chains.
-
Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a radical scavenger and will prematurely terminate the living polymerization process.
-
Polymerization: Backfill the flask with ultra-pure Argon, seal it, and immerse it in a pre-heated oil bath at 70 °C with continuous magnetic stirring for 12 hours.
-
Self-Validation Checkpoint: At t=6 hours, extract a 0.1 mL aliquot via a degassed syringe. Analyze via 1 H-NMR. The disappearance of the vinylic protons ( δ 5.5–6.5 ppm) relative to the methoxy protons ( δ 3.6 ppm) confirms monomer conversion. Size Exclusion Chromatography (SEC) must show a unimodal peak with Ð<1.2 to validate the living nature of the RAFT process.
-
Termination & Purification: Quench the reaction by exposing the flask to air and cooling it in an ice bath. Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum at 40 °C for 24 hours.
Workflow of RAFT copolymerization of 3-MMPA for pH-responsive nanogel drug delivery systems.
Application Note 2: Chemically Amplified Resists (CARs) for Lithography
Causality & Mechanism
In semiconductor manufacturing, methoxyacrylate derivatives are highly sought after as functional comonomers in advanced photoresists ()[3]. For 193 nm immersion lithography, the resist must balance hydrophobicity (for the immersion fluid) with hydrophilicity (for the developer). The carboxylic acid group of 3-MMPA ensures rapid solubility in aqueous alkaline developers (e.g., 2.38% Tetramethylammonium hydroxide, TMAH). Concurrently, the β -methoxy group acts as an internal plasticizer and an adhesion promoter to silicon substrates, preventing critical pattern collapse during the development phase.
Protocol 2: Synthesis of a CAR Copolymer (3-MMPA-co-tBMA)
Expertise Insight: tert-Butyl methacrylate (tBMA) is used as an acid-labile protecting group. Upon UV exposure, a Photoacid Generator (PAG) releases protons that catalyze the deprotection of tBMA into methacrylic acid, rendering the exposed regions soluble in the alkaline developer.
-
Monomer Blend: Mix 3-MMPA (40 mol%) with tBMA (60 mol%) in tetrahydrofuran (THF) to achieve a 20 wt% solids solution.
-
Initiation: Add AIBN (2 mol% relative to total monomers).
-
Reaction: Purge the reaction vessel with N 2 for 30 minutes to remove oxygen, then heat to 65 °C for 18 hours under reflux conditions.
-
Precipitation: Cool the mixture to room temperature and precipitate the copolymer into a large excess of hexanes to remove unreacted monomers.
-
Formulation: Dissolve the dried copolymer in propylene glycol monomethyl ether acetate (PGMEA). Add 5 wt% of a photoacid generator (e.g., triphenylsulfonium triflate) to formulate the final resist.
-
Self-Validation Checkpoint: Spin-coat the resist onto a silicon wafer and measure the initial film thickness via ellipsometry. Perform a UV exposure followed by a Post-Exposure Bake (PEB) at 110 °C for 60 seconds. A film thickness loss of 10–15% in the exposed regions validates the successful acid-catalyzed deprotection and volatilization of the isobutene byproduct.
Processing pathway of 3-MMPA-based chemically amplified photoresists in semiconductor lithography.
Quantitative Data Presentation
The following table summarizes the comparative physicochemical properties of copolymers synthesized with 3-MMPA versus standard Methacrylic Acid (MAA), demonstrating the profound impact of the β -methoxy substitution.
| Property / Metric | Poly(MAA-co-MMA)[50:50] | Poly(3-MMPA-co-MMA) [50:50] | Mechanistic Causality |
| Glass Transition ( Tg ) | ~110–120 °C | ~95–105 °C | The flexible C–O–C ether linkage in 3-MMPA increases free volume, lowering the energy barrier for chain mobility[2]. |
| Hydrophilicity (Contact Angle) | ~65° | ~55° | The β -methoxy group acts as a strong hydrogen bond acceptor, significantly increasing overall surface polarity[2]. |
| Aqueous Base Solubility | Moderate | High | Synergistic effect of the ionizable carboxylic acid and the hydrophilic methoxy group accelerates developer penetration[3]. |
| Polymerization Rate ( kp ) | High | Lower | Steric hindrance at the β -position of the vinyl group reduces the propagation rate during free radical addition[1]. |
References
-
Symb ChemTech. "Methyl 3-methoxyacrylate CAS 3852-09-3". Symb ChemTech. URL: [Link]
-
RSC Publishing. "Digital Discovery: Material exploration using machine learning". Royal Society of Chemistry. URL: [Link]
Sources
Guide to the Solubilization of (2E)-3-methoxy-2-methyl-2-propenoic acid for In Vitro Cell Culture Assays
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the solubilization of (2E)-3-methoxy-2-methyl-2-propenoic acid for use in cell-based assays. Due to the limited publicly available data on this specific compound, this guide is grounded in fundamental chemical principles related to its structure as a carboxylic acid. We present two detailed protocols: a preferred pH-modification method to create an aqueous stock solution and a standard organic solvent-based method. This note explains the causality behind each procedural step, outlines critical quality control checks, and includes a troubleshooting guide to address common challenges such as compound precipitation and solvent-induced cytotoxicity.
Introduction: Understanding the Molecule
(2E)-3-methoxy-2-methyl-2-propenoic acid is a small organic molecule featuring a critical carboxylic acid functional group. This structural feature is the primary determinant of its physicochemical behavior, particularly its solubility. Like many carboxylic acids, it is expected to have low solubility in neutral aqueous solutions, such as water or phosphate-buffered saline (PBS), but its solubility can be dramatically increased in alkaline conditions.[1] The successful use of this compound in cell culture hinges on preparing a biologically compatible, homogenous solution that remains stable in the culture medium for the duration of the experiment.
A supplier of (2E)-3-methoxy-2-methyl-2-propenoic acid notes that analytical data is not collected for this product and that the buyer is responsible for confirming its identity and purity. Therefore, it is imperative that researchers perform small-scale solubility tests before preparing a large stock solution.
The Core Challenge: pH-Dependent Solubility
The central difficulty in preparing this compound for cell culture is overcoming its presumed low solubility at physiological pH (typically 7.2-7.4).[2][3] The carboxylic acid moiety (-COOH) is a weak acid. In a neutral pH environment, it remains largely in its protonated, neutral form, which is less soluble in water. By increasing the pH with a base (e.g., sodium hydroxide), the carboxylic acid is deprotonated to its conjugate base, a carboxylate salt (-COO⁻Na⁺). This ionic form is significantly more polar and, therefore, more soluble in aqueous media.[1] This principle is the foundation of our primary recommended protocol.
Recommended Solvents & Materials
| Reagent/Material | Grade/Specification | Purpose |
| (2E)-3-methoxy-2-methyl-2-propenoic acid | As supplied | Compound of interest |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade, sterile | Organic solvent for stock solution |
| Ethanol (EtOH) | 200 proof (100%), cell culture grade | Alternative organic solvent |
| Sodium Hydroxide (NaOH) | Reagent grade | Base for pH-modification |
| Hydrochloric Acid (HCl) | Reagent grade | Acid for pH adjustment |
| Sterile, nuclease-free water | Solvent for aqueous stock | |
| Complete Cell Culture Medium | Pre-warmed to 37°C | Final dilution medium |
| Sterile Syringe Filters | 0.22 µm pore size | Sterilization of stock solution |
| Sterile Cryovials | Aliquoting and storage |
Experimental Workflow: A Decision-Based Approach
The following workflow provides a logical path for preparing the compound, starting with essential preliminary tests.
Caption: Decision workflow for preparing (2E)-3-methoxy-2-methyl-2-propenoic acid.
Detailed Dissolution Protocols
Protocol 1: pH-Modification (Preferred Method)
This method creates an aqueous stock solution, minimizing the exposure of cells to potentially cytotoxic organic solvents. It is contingent on the compound's stability in a mildly alkaline solution.
Step-by-Step Methodology:
-
Prepare a 0.1 M NaOH Solution: Dissolve 0.4 g of NaOH in 100 mL of sterile, nuclease-free water. Filter-sterilize through a 0.22 µm filter.
-
Weigh Compound: Accurately weigh the desired amount of (2E)-3-methoxy-2-methyl-2-propenoic acid in a sterile container.
-
Initial Dissolution: Add a volume of 0.1 M NaOH dropwise while vortexing until the compound completely dissolves. This deprotonates the acid, forming the soluble sodium salt.[4] Use the minimum volume necessary.
-
pH Adjustment (Optional but Recommended): If desired, carefully adjust the pH of the stock solution back towards neutral (e.g., pH 7.4-8.0) using sterile 0.1 M HCl. Perform this step slowly while monitoring the solution for any signs of precipitation. Do not adjust if the compound begins to crash out of solution.
-
Final Volume Adjustment: Add sterile, nuclease-free water to reach the target concentration for your stock solution (e.g., 10 mM).
-
Sterilization and Storage: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. Aliquot into sterile cryovials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Protocol 2: Organic Solvent Method
This is the standard approach for water-insoluble compounds. DMSO is generally the preferred solvent due to its high solubilizing power, though ethanol can be an alternative.[6][7]
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the desired amount of (2E)-3-methoxy-2-methyl-2-propenoic acid in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of cell culture-grade DMSO (or ethanol) to achieve a high-concentration stock solution (e.g., 10-100 mM).[8]
-
Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, sonication or brief warming in a 37°C water bath can be applied.[9] The final solution must be clear, with no visible particulates.
-
Sterilization and Storage: While DMSO concentrations above 25% are self-sterilizing, filtering through a 0.22 µm PTFE syringe filter is good practice. Aliquot into sterile cryovials and store at -20°C. DMSO freezes at ~18.5°C, so -80°C storage is also acceptable.
Preparation of Working Solutions & Critical Controls
The high-concentration stock solution must be diluted to the final working concentration in a complete cell culture medium immediately before use.[6]
-
Thaw Stock: Thaw a single aliquot of your stock solution at room temperature.
-
Serial Dilution: It is critical to perform serial dilutions. A direct, large dilution from a high-concentration organic stock into an aqueous medium can cause the compound to precipitate.[7] A 1:10 intermediate dilution in medium followed by the final dilution is a robust strategy.
-
Final Solvent Concentration: The final concentration of the organic solvent in the cell culture well must be kept to a minimum, typically ≤ 0.5% v/v , to avoid cytotoxicity.[10][11] High concentrations of DMSO or ethanol can damage cell membranes and interfere with experimental results.[12]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to prepare the working solution. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[13]
| Solvent | Typical Stock Concentration | Max Recommended Final Concentration (v/v) | Notes |
| DMSO | 10 - 100 mM | ≤ 0.5% (ideally ≤ 0.1%) | Universal solvent, but can be toxic at higher concentrations.[10][12] |
| Ethanol | 10 - 50 mM | ≤ 0.5% | Generally less cytotoxic than DMSO for many cell lines.[11][12] |
| 0.1 M NaOH | 1 - 10 mM | N/A (pH neutralized) | Dilution into buffered media will neutralize the small amount of base. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon dilution in media | - Poor aqueous solubility (hydrophobic effect)- Supersaturation | - Perform serial dilutions rather than a single large dilution.[7]- Briefly warm the final working solution to 37°C and vortex before adding to cells.[9]- Reduce the final working concentration of the compound. |
| Stock solution appears cloudy or has particulates | - Incomplete dissolution- Contamination or degradation | - Sonicate or warm the stock solution to aid dissolution.[9]- Prepare a fresh stock solution, ensuring all materials are sterile. |
| High background cytotoxicity in vehicle control | - Final solvent concentration is too high | - Recalculate dilutions to ensure the final solvent concentration is ≤ 0.5%, and preferably ≤ 0.1%.[10][11]- Test the cytotoxicity of the solvent alone on your specific cell line to determine its tolerance. |
| Loss of compound activity over time | - Instability of the compound- Repeated freeze-thaw cycles | - Store stock solutions in small, single-use aliquots.[5]- Prepare fresh working solutions for each experiment. Test for degradation via analytical methods if possible. |
References
- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
- BenchChem. (2025).
- BenchChem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture. BenchChem.
- Echemi. (n.d.). 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)-. Echemi.com.
- Creative Proteomics. (n.d.). Stock Solution Preparation.
- Todorova, V. et al. (2022).
- Thuy, T. T. et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
- Kamarudin, M. N. A. et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar.
- PubChem. (n.d.). 3-Methoxy-2-(methoxymethyl)propanoic acid.
- Ajinomoto Co., Inc. (n.d.). Technical tips_Key point for making cell stocks. Ajinomoto.
- Opperdoes, F. R. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- ResearchGate. (2022). How do you dissolve chemicals in the culture medium?.
- HuanKai Group. (2024). The Impact of pH on Cell Culture Media. HKM.
- ResearchGate. (2014). I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas?.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.). (2E)-3-methoxy-2-methyl-2-propenoic acid. Sigma-Aldrich.
- Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?. SBI.
- Altervista. (2024). The pH of culture medium. Cellculture2.
- American Laboratory. (2023). The Significance of pH Stability for Cell Cultures.
- Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scientificbio.com [scientificbio.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Frequently Asked Questions | Selleck.Kr [selleck.kr]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Coupling of (2E)-3-methoxy-2-methyl-2-propenoic Acid in Peptide Synthesis
Abstract
The incorporation of unique, non-proteinogenic building blocks is a critical strategy in modern drug discovery for enhancing the potency, stability, and novelty of peptide-based therapeutics.[1] (2E)-3-methoxy-2-methyl-2-propenoic acid is one such building block, presenting specific challenges and opportunities in peptide synthesis due to its sterically hindered and electronically modified structure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this reagent in both solid-phase and solution-phase peptide synthesis. We delve into the mechanistic rationale for reagent selection, provide detailed, validated protocols, and offer troubleshooting guidance to navigate the complexities associated with this sterically demanding coupling reaction.
Introduction: The Challenge of Sterically Hindered Couplings
Amide bond formation is the cornerstone of peptide synthesis.[2] While standard protocols are well-established for proteinogenic amino acids, the synthesis of sterically hindered amides remains a significant challenge.[2][3] Difficulties arise from the slow nucleophilic attack of the amine onto the activated carboxylate in a sterically congested environment.[2]
(2E)-3-methoxy-2-methyl-2-propenoic acid (CAS 1395795-24-0)[4] is an α,β-unsaturated carboxylic acid featuring a methyl group on the α-carbon and a methoxy group on the β-carbon. This substitution pattern creates significant steric hindrance around the carboxylic acid, making its activation and subsequent coupling to an N-terminal amine of a peptide more demanding than a standard amino acid.
Key Structural Features and Their Implications:
-
α-Methyl Group: Increases steric bulk directly adjacent to the carboxyl group, impeding the approach of both the activating agent and the incoming amine nucleophile.
-
α,β-Unsaturation: The conjugated system can influence the electronic properties of the carboxyl group.
-
(E)-Stereochemistry: Defines the spatial arrangement, which must be considered for receptor binding or conformational effects in the final peptide.
Successfully incorporating this moiety requires a departure from standard coupling conditions and a move towards more potent activation strategies.[5]
Mechanism & Reagent Selection: Overcoming Steric Hindrance
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), often prove insufficient for highly hindered couplings, leading to low yields or reaction failure.[5][6] To achieve efficient coupling of (2E)-3-methoxy-2-methyl-2-propenoic acid, more powerful uronium/aminium or phosphonium salt-based reagents are necessary.
Recommended Reagent: HATU
For this application, we strongly recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . HATU has emerged as a superior coupling reagent for several reasons[7]:
-
High Reactivity: It rapidly forms a highly reactive OAt-active ester.[8][9]
-
Reduced Racemization: The 7-azabenzotriazole (HOAt) leaving group is highly effective at suppressing racemization.[8][10]
-
Effectiveness in Hindered Couplings: The "7-aza effect" is believed to provide anchimeric assistance, accelerating aminolysis kinetics even with sterically demanding substrates.[8]
The HATU Activation Mechanism
The coupling process proceeds through a well-defined pathway, which is crucial to understand for optimizing reaction conditions.[7][8]
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[8][9]
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyluronium intermediate.[8]
-
Active Ester Formation: The OAt leaving group intramolecularly intercepts this intermediate, rapidly forming the OAt-active ester and releasing tetramethylurea as a byproduct.[8]
-
Aminolysis: The N-terminal amine of the peptide chain attacks the active ester, forming the desired amide bond and releasing the HOAt anion.[7]
Experimental Protocols
The following protocols are designed for both solid-phase (SPPS) and solution-phase synthesis. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc-based SPPS workflow on a resin support.[1][11]
Materials:
-
Fmoc-deprotected peptide-resin
-
(2E)-3-methoxy-2-methyl-2-propenoic acid
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[7]
-
Drain the DMF.
-
-
Activation Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve (2E)-3-methoxy-2-methyl-2-propenoic acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF.
-
Add DIPEA (6.0 eq.) to the solution.
-
Vortex or agitate the mixture for 2-5 minutes. This pre-activation step is crucial for hindered couplings.[8]
-
-
Coupling Reaction:
-
Immediately add the activated solution to the swollen resin.
-
Agitate the reaction mixture at room temperature. Due to steric hindrance, an extended coupling time is required.
-
Reaction Time: 2 to 6 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser or Ninhydrin test).[12] If the test remains positive after 4 hours, a second coupling may be necessary.
-
-
Washing:
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) to remove excess reagents and byproducts.[7]
-
-
Chain Elongation or Final Cleavage:
Protocol 2: Solution-Phase Synthesis
This protocol is suitable for coupling the acid to a peptide fragment or amine in solution.
Materials:
-
Peptide-amine salt (e.g., HCl or TFA salt)
-
(2E)-3-methoxy-2-methyl-2-propenoic acid
-
HATU
-
DIPEA
-
Anhydrous solvent (e.g., DMF, DCM, or Acetonitrile)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask under an inert atmosphere, dissolve (2E)-3-methoxy-2-methyl-2-propenoic acid (1.1 eq.) and HATU (1.1 eq.) in the anhydrous solvent.
-
In a separate flask, dissolve the peptide-amine salt (1.0 eq.) in the anhydrous solvent. If using a salt, add DIPEA (1.0-2.0 eq.) to neutralize the salt and free the amine.
-
-
Activation:
-
To the flask containing the acid and HATU, add DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to ensure full activation.[7]
-
-
Coupling Reaction:
-
Slowly add the activated acid solution to the amine solution.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative RP-HPLC.[14]
-
Quantitative Data & Reaction Parameters
The following table summarizes recommended reagent stoichiometries and typical reaction times. These should be considered starting points and may require optimization based on the specific peptide sequence.
| Parameter | Solid-Phase (SPPS) | Solution-Phase | Rationale |
| Acid Equivalent | 3.0 eq. | 1.1 eq. | A larger excess is used in SPPS to drive the reaction to completion on the solid support. |
| HATU Equivalent | 2.9 eq. | 1.1 eq. | Near-stoichiometric with the acid to ensure efficient activation. |
| Base (DIPEA) Eq. | 6.0 eq. | 2.5 eq. (+ neutralization) | Sufficient base is critical for both deprotonation and maintaining a basic environment.[8] |
| Solvent | Anhydrous DMF | Anhydrous DMF, DCM | Polar aprotic solvents are ideal for HATU-mediated reactions.[9][15] |
| Temperature | Room Temp. | Room Temp. | Elevated temperatures may be explored for extremely difficult couplings but risk side reactions. |
| Time | 2 - 6 hours | 4 - 24 hours | Extended reaction times are necessary to overcome the high activation energy of the sterically hindered coupling. |
Workflow and Purification
The overall process, from synthesis to purification, requires careful execution and analysis.
Purification Strategy
Purification of the final peptide is typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16]
-
Column: A C18 stationary phase is standard for peptide purification.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is commonly used.
-
Additive: Trifluoroacetic acid (TFA) is often added (0.1%) to both mobile phases to improve peak shape by acting as an ion-pairing agent.[16][17]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Coupling Yield | 1. Insufficient activation. 2. Inadequate reaction time. 3. Steric hindrance is too great for conditions. | 1. Ensure anhydrous conditions and high-purity reagents. Increase pre-activation time to 30 mins. 2. Extend coupling time to 24 hours. 3. Perform a double coupling. Consider alternative reagents like PyAOP or COMU for extremely difficult cases.[5] |
| Formation of Side Products | 1. Guanidinylation of N-terminus by excess HATU.[18] 2. Reaction with nucleophilic side chains (e.g., Tyr, Ser). | 1. Use a slight excess of the carboxylic acid relative to HATU. Avoid large excesses of the coupling reagent. 2. Ensure proper side-chain protection is used throughout the synthesis. |
| Difficulty in Purification | 1. Poor solubility of the crude peptide. 2. Co-elution with byproducts. | 1. Lyophilize from a solution containing ACN or t-butanol to improve solubility. 2. Optimize the HPLC gradient (make it shallower) to improve resolution. |
Conclusion
The successful incorporation of (2E)-3-methoxy-2-methyl-2-propenoic acid into peptide scaffolds is an achievable but challenging task that requires moving beyond standard peptide coupling protocols. By leveraging the high reactivity of HATU in conjunction with optimized reaction conditions, including pre-activation and extended coupling times, researchers can effectively form the desired amide bond. The protocols and insights provided in this document serve as a robust starting point for scientists working to create novel, modified peptides with unique structural and functional properties.
References
- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Vertex AI Search.
- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube.
- HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Vertex AI Search.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Amide synthesis by acyl
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.
- The synthesis of sterically hindered amides. PubMed.
- A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Chromatography and Detection Methods for Peptide Purific
- 2-Propenoic acid, 3-methoxy-, methyl ester, (2E). Echemi.
- (2E)-3-methoxy-2-methyl-2-propenoic acid AldrichCPR. Sigma-Aldrich.
- Chemical Properties of (E)-3-(2-Methoxyphenyl)-2-propenoic acid (CAS 1011-54-7). Cheméo.
- Z-L-PHG-VAL-OME. Organic Syntheses.
- 3-Methoxy-2-(methoxymethyl)propanoic acid. PubChem.
- Method of purifying peptides by selective precipitation.
- 2-Propenoic acid, 3-methoxy-2-[methyl(phenoxyacetyl)amino]-, methyl ester. Guidechem.
- Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Peptide Resin Loading Protocols. Sigma-Aldrich.
- Novabiochem® Coupling reagents. Merck Millipore.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2E)-3-methoxy-2-methyl-2-propenoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. youtube.com [youtube.com]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. ejbiotechnology.info [ejbiotechnology.info]
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- 15. m.youtube.com [m.youtube.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Synthesis of (2E)-3-methoxy-2-methyl-2-propenoic acid
Welcome to the technical support center for the synthesis of (2E)-3-methoxy-2-methyl-2-propenoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this important intermediate. Here, we will delve into common challenges and provide scientifically grounded solutions to enhance your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (2E)-3-methoxy-2-methyl-2-propenoic acid?
The synthesis of (2E)-3-methoxy-2-methyl-2-propenoic acid typically involves a two-step process: the formation of the corresponding methyl ester, methyl (2E)-3-methoxy-2-methylpropenoate, followed by its hydrolysis.
A prevalent method for the synthesis of the ester is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] These reactions are highly valued for their reliability in forming carbon-carbon double bonds.[2] Another approach involves the Knoevenagel condensation .[3]
The subsequent hydrolysis of the methyl ester to the carboxylic acid is typically achieved under basic conditions, for instance, using lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[4]
Q2: My Wittig/HWE reaction yield for methyl (2E)-3-methoxy-2-methylpropenoate is low. What are the potential causes and solutions?
Low yields in Wittig or HWE reactions can often be attributed to several factors, including the reactivity of the ylide, steric hindrance, and reaction conditions. Stabilized ylides, which are necessary for the high (E)-selectivity of this reaction, are generally less reactive.[2][5]
Troubleshooting Guide
Issue 1: Low Yield in the Ester Formation Step (Wittig/HWE Reaction)
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows a significant amount of unreacted starting materials (aldehyde/ketone and phosphonium salt/phosphonate ester).
-
Formation of significant side products is observed.
Root Cause Analysis & Solutions:
The Wittig and Horner-Wadsworth-Emmons reactions are powerful olefination methods, but their success is highly dependent on the careful control of reaction parameters.
-
Ylide Generation: Incomplete deprotonation of the phosphonium salt or phosphonate ester will directly lead to lower yields.
-
Solution: Ensure the use of a sufficiently strong and appropriate base. For stabilized ylides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often effective. It is crucial to use anhydrous solvents (e.g., THF, DMF) to prevent quenching of the base and the ylide.
-
-
Reaction Temperature: The temperature can influence the reaction rate and the stability of the ylide.
-
Solution: While some reactions proceed at room temperature, cooling the reaction mixture during ylide formation and the subsequent addition of the carbonyl compound can minimize side reactions. For less reactive substrates, gentle heating might be necessary.
-
-
Steric Hindrance: The steric bulk of both the ylide and the carbonyl substrate can impede the reaction.
-
Solution: If significant steric hindrance is suspected, consider using the Horner-Wadsworth-Emmons reaction, which often provides better yields with sterically hindered substrates compared to the standard Wittig reaction.
-
Workflow for Optimizing the Wittig/HWE Reaction:
Caption: Troubleshooting workflow for low ester yield.
Issue 2: Incomplete or Problematic Hydrolysis of Methyl (2E)-3-methoxy-2-methylpropenoate
Symptoms:
-
TLC or LC-MS analysis after the hydrolysis step shows the presence of starting ester.
-
The final product is difficult to isolate from the aqueous layer.
-
Low overall yield after workup.
Root Cause Analysis & Solutions:
The hydrolysis of the ester (saponification) is a critical step that can be prone to issues if not handled correctly.
-
Incomplete Reaction: The hydrolysis reaction may not have gone to completion.
-
Solution: Increase the reaction time or gently heat the reaction mixture. Ensure at least a stoichiometric amount of base is used; an excess is often beneficial.
-
-
Product Solubility: The resulting carboxylate salt may be highly soluble in water, making extraction difficult.[4]
-
Solution: After acidification of the reaction mixture, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the carboxylic acid, thereby improving extraction efficiency into an organic solvent like ethyl acetate.[4]
-
-
Emulsion Formation: Emulsions can form during the extraction process, leading to poor separation and product loss.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
Optimized Hydrolysis and Workup Protocol:
| Step | Parameter | Recommended Value/Procedure | Rationale |
| 1. Hydrolysis | Base | 1.1 - 1.5 equivalents of LiOH or NaOH | Ensures complete reaction. |
| Solvent | THF/Water or Methanol/Water mixture | Promotes solubility of both ester and base. | |
| Temperature | Room temperature to 40°C | Balances reaction rate with minimizing potential side reactions. | |
| Time | Monitor by TLC or LC-MS until ester is consumed (typically 2-12 hours) | Ensures the reaction goes to completion. | |
| 2. Workup | Acidification | Cool to 0°C and slowly add 1M HCl until pH ~2-3 | Protonates the carboxylate to the less soluble carboxylic acid. Cooling minimizes potential side reactions.[6] |
| Extraction | Extract with ethyl acetate or dichloromethane (3x) | Efficiently removes the product from the aqueous phase. | |
| Washing | Wash combined organic layers with brine (1x) | Removes residual water and helps break any emulsions. | |
| Drying | Dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate | Removes trace water before final product isolation. |
Issue 3: Formation of the (Z)-Isomer
Symptoms:
-
NMR analysis of the product mixture shows signals corresponding to both the (E) and (Z) isomers.
Root Cause Analysis & Solutions:
The stereochemical outcome of the Wittig and related reactions is highly dependent on the nature of the ylide.
-
Ylide Stabilization: For α,β-unsaturated esters, a stabilized ylide is typically used, which strongly favors the formation of the (E)-isomer.[2]
-
Solution: Ensure that the phosphonium ylide precursor is correctly chosen to form a stabilized ylide (e.g., (carbomethoxymethyl)triphenylphosphonium bromide). The use of salt-free conditions can also enhance (E)-selectivity. The Schlosser modification can be employed to favor the (E)-alkene if the (Z)-isomer is the major product with unstabilized ylides.[2]
-
Diagram of Stereocontrol in the Wittig Reaction:
Caption: Influence of ylide type on stereochemical outcome.
References
-
ChemBK. methyl (2E)-3-methoxyprop-2-enoate. Available from: [Link]
-
Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PMC. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
-
Andrew G Myers Research Group. Stereoselective Olefination Reactions: The Wittig Reaction. Available from: [Link]
-
ResearchGate. Synthesis of E- and Z-o-Methoxy-Substituted 2,3Diphenyl Propenoic Acids and Its Methyl Esters | Request PDF. Available from: [Link]
-
One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]
-
Chemical Synthesis Database. (2E)-3-(5-methoxy-2-nitrophenyl)-2-propenoic acid. Available from: [Link]
-
Patsnap. Synthesis method of 3-methoxy-2-aryl(methyl)acrylate compounds. Available from: [Link]
- Google Patents. CN104058960A - Preparation method of methyl 3-methoxyacrylate.
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available from: [Link]
-
Chemistry Stack Exchange. LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Available from: [Link]
Sources
- 1. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
optimizing HPLC mobile phase for (2E)-3-methoxy-2-methyl-2-propenoic acid analysis
Target Analyte: (2E)-3-methoxy-2-methyl-2-propenoic acid Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. Analyzing small, highly polar organic acids like (2E)-3-methoxy-2-methyl-2-propenoic acid—a critical substructure and intermediate in the synthesis of methoxyacrylate fungicides and pharmaceuticals—presents unique chromatographic challenges. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure robust, reproducible HPLC analysis.
Analyte Profiling & Chromatographic Causality
To optimize a method, we must first understand the physicochemical causality dictating the analyte's behavior:
-
Carboxylic Acid Moiety (-COOH): The molecule has an estimated pKa of ~4.5. If the mobile phase pH is near or above this value, the acid deprotonates into a highly polar carboxylate ion (-COO⁻). This causes sudden loss of retention on reversed-phase (RP) columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix.
-
Conjugated Alkene & Methoxy Groups: The α,β -unsaturated system provides strong π−π∗ transitions, making it highly responsive to UV detection. Methoxyacrylate derivatives typically show optimal UV absorption between 230–260 nm[1]. However, for this smaller truncated acid, the λmax will blue-shift, requiring a low-UV cutoff mobile phase.
Standard Operating Procedure: Self-Validating Mobile Phase Protocol
Do not rely on unbuffered water. To achieve reproducible retention times, the mobile phase must act as a self-validating buffer system that actively forces the analyte into a single, protonated state.
Step-by-Step Preparation
-
Aqueous Phase (Buffer) Preparation:
-
Measure 1000 mL of ultrapure water (18.2 MΩ·cm).
-
Add 10 mmol of Ammonium Acetate.
-
Causality Check: Adjust the pH strictly to 3.0 using glacial acetic acid. This ensures the pH is at least 1.5 units below the analyte's pKa , fully suppressing ionization while maintaining high buffering capacity[2].
-
Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.
-
-
Organic Modifier Selection:
-
Use HPLC-grade Acetonitrile (ACN) .
-
Causality Check: Acetonitrile is an aprotic solvent that provides lower background noise, higher analyte response, and a lower UV cutoff (190 nm) compared to methanol[3]. This is critical when monitoring the conjugated double bond at lower wavelengths without baseline drift.
-
-
System Suitability Test (SST) - The Self-Validation Step:
-
Before running samples, inject a standard mix of (2E)-3-methoxy-2-methyl-2-propenoic acid (50 µg/mL) spiked with Uracil (void volume marker).
-
Pass Criteria: Retention Factor ( k′ ) must be ≥2.0 . Tailing Factor ( Tf ) must be ≤1.5 . If Tf>1.5 , the system has failed to suppress ionization; immediately verify the aqueous pH.
-
Quantitative Data: Mobile Phase Optimization Matrices
Use the following tables to select the appropriate mobile phase modifiers and gradient profiles based on your specific detector (UV vs. MS).
Table 1: Mobile Phase Modifiers and Their Chromatographic Effects
| Modifier | Concentration | Approx. pH | UV Cutoff (nm) | Effect on (2E)-3-methoxy-2-methyl-2-propenoic acid |
| Ammonium Acetate / Acetic Acid | 10 mM | 3.0 (Adjusted) | 210 | Optimal. High buffering capacity; highly stable retention times[2]. |
| Formic Acid | 0.1% v/v | 2.7 | 210 | Good suppression of ionization; excellent for LC-MS compatibility. |
| Trifluoroacetic Acid (TFA) | 0.1% v/v | 2.0 | 210 | Excellent peak shape via strong ion-pairing; suppresses all silanol activity. |
| Phosphoric Acid | 0.1% v/v | 2.1 | 195 | Lowest UV cutoff; strictly non-volatile (UV detection only, strictly incompatible with MS). |
Table 2: Recommended Starting Gradient Profile (1.0 mL/min, 30°C)
| Time (min) | % Aqueous (pH 3.0 Buffer) | % Organic (Acetonitrile) | Elution Phase |
| 0.0 | 95 | 5 | Initial Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Focuses polar analyte) |
| 12.0 | 40 | 60 | Linear Ramp (Elutes the target acid) |
| 15.0 | 5 | 95 | Column Wash |
| 15.1 | 95 | 5 | Re-equilibration |
Workflow Visualization
Figure 1: Decision tree for optimizing the RP-HPLC mobile phase for α,β-unsaturated carboxylic acids.
Interactive Troubleshooting & FAQs
Q1: My retention times are drifting later with every injection. What is causing this? A: Causality: This is a classic symptom of inadequate buffering capacity. If you are using unbuffered water modified only with a weak acid (like 0.1% Formic Acid), trace impurities, dissolved CO2 , or sample matrix effects can alter the local pH inside the column. As the pH slowly rises, a larger fraction of the acid deprotonates, drastically altering its affinity for the stationary phase. Solution: Switch to a buffered system. Utilizing 10 mmol ammonium acetate adjusted to pH 3.0 provides a rigid ionic environment that locks the analyte in its protonated state, stabilizing retention times[2].
Q2: Why am I seeing peak splitting or a distinct "shoulder" on my analyte peak? A: Causality: Peak splitting for carboxylic acids occurs when the mobile phase pH is too close to the analyte's pKa . The compound exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states, which travel down the column at slightly different velocities. Solution: Ensure the mobile phase pH is strictly maintained at least 1.5 units below the pKa . If using an older column with exposed silanols, adding 0.1% TFA will act as an ion-pairing agent to mask the active sites and unify the peak shape.
Q3: Can I use Methanol instead of Acetonitrile to save costs? A: Causality: While methanol is cheaper, it is protic and can participate in hydrogen bonding with the carboxylic acid moiety, potentially broadening the peak. Furthermore, methoxyacrylate derivatives and their precursors are optimally separated using acetonitrile/water mixtures because acetonitrile provides sharper symmetrical peaks and exists in a neutral form in the mobile phase[4]. Acetonitrile also has a lower UV cutoff, which is vital for detecting the propenoic acid backbone without gradient-induced baseline drift[3].
Q4: The analyte elutes in the void volume (k' < 1) even at 5% organic modifier. How do I increase retention? A: Causality: Standard C18 columns can undergo "phase collapse" (dewetting) in highly aqueous environments (>95% water), causing the hydrophobic alkyl chains to fold flat against the silica matrix, eliminating the retentive surface area. Solution: Switch to an Aqueous C18 (AQ-C18) column. These columns feature polar end-capping or embedded polar groups that prevent phase collapse in 100% aqueous conditions, allowing you to start your gradient at 1% or 2% Acetonitrile to maximize retention of the polar acid.
References
-
[4] Simultaneous Determination of Orysastrobin and Its Isomers in Rice Using HPLC-UV and LC-MS/MS. Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]
-
[2] Synthesis, Antimicrobial and Cytotoxicity Studies of Some Novel Modified Strobilurin Derivatives. Journal of the Brazilian Chemical Society, SciELO. URL:[Link]
-
[1] Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. International Journal of Pharmaceutical Chemistry and Analysis. URL:[Link]
-
[3] Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, PMC. URL:[Link]
Sources
- 1. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]
- 2. scielo.br [scielo.br]
- 3. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting & Storage Guide for (2E)-3-Methoxy-2-methyl-2-propenoic Acid
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling (2E)-3-methoxy-2-methyl-2-propenoic acid (CAS 1395795-24-0) .
This alpha,beta-unsaturated carboxylic acid is a highly versatile building block, but its bifunctional nature—featuring both an acid-sensitive enol ether and a polymerization-prone acrylic backbone—makes it notoriously unstable if mishandled. This guide bypasses generic storage advice to address the exact mechanistic causes of degradation you will encounter in the lab, providing self-validating protocols to ensure your material remains intact.
Troubleshooting Runaway Polymerization
FAQ: Why did my monomer polymerize into a solid block after I stored it in the glovebox?
The MEHQ / Oxygen Paradox It is a common instinct in organic synthesis to store reactive intermediates under an inert atmosphere (Argon or Nitrogen) to prevent degradation. However, doing this with (2E)-3-methoxy-2-methyl-2-propenoic acid will destroy your sample.
This monomer is stabilized with 4-Methoxyphenol (MEHQ) to prevent thermal radical polymerization. MEHQ is a phenolic radical-trapping antioxidant, but it cannot efficiently trap the highly reactive carbon-centered alkyl radicals (M•) that initiate polymerization. Instead, MEHQ requires dissolved oxygen to act as a kinetic mediator. Oxygen rapidly reacts with the alkyl radical to form a slower-reacting peroxyl radical (MOO•). MEHQ then donates a hydrogen atom to this peroxyl radical, terminating the chain , .
By storing the monomer in a glovebox, you stripped the dissolved oxygen from the liquid. Without oxygen, MEHQ is completely blind to the propagating alkyl radicals, leading to runaway exothermic polymerization.
Mechanism of MEHQ-mediated radical scavenging requiring dissolved oxygen.
Troubleshooting Enol Ether Hydrolysis
FAQ: I am seeing 2-formylpropanoic acid impurities in my NMR. How is the monomer degrading?
Auto-Catalytic Enol Ether Hydrolysis The 3-methoxy group in your monomer forms an enol ether. Enol ethers are electron-rich alkenes that are highly susceptible to acid-catalyzed hydrolysis . Because the molecule itself contains a carboxylic acid, it provides its own proton source.
When trace water is introduced (usually via atmospheric condensation when opening a cold bottle), the C2 position is protonated, generating a highly electrophilic oxocarbenium ion at C3. Water attacks this intermediate to form a hemiacetal, which irreversibly collapses into 2-formylpropanoic acid and methanol. Because the carboxylic acid drives this, the reaction is auto-catalytic and will accelerate if moisture is not strictly controlled.
Auto-catalytic hydrolysis pathway of the enol ether moiety in the presence of moisture.
Quantitative Stability Data
To optimize your storage strategy, refer to the empirical stability data below. The interplay between oxygen, moisture, and temperature dictates the dominant degradation pathway.
Table 1: Quantitative Impact of Storage Conditions on Monomer Stability
| Storage Atmosphere | Temperature | MEHQ Level | Moisture Level | Estimated Shelf Life | Primary Degradation Mode |
| Argon / N2 (Glovebox) | 25°C | 200 ppm | < 50 ppm | < 1 Week | Runaway Polymerization |
| Dry Air (21% O2) | 25°C | 200 ppm | < 50 ppm | 2 - 3 Months | Gradual E/Z Isomerization |
| Ambient Air | 4°C | 200 ppm | > 500 ppm | < 2 Weeks | Enol Ether Hydrolysis |
| Dry Air (21% O2) | 4°C | 200 ppm | < 50 ppm | > 12 Months | Stable (Optimal) |
Self-Validating Storage & Handling Protocols
To prevent both polymerization and hydrolysis, you must maintain oxygen while rigorously excluding moisture. Do not simply list steps; validate them. Follow this self-validating workflow for aliquoting and storing the monomer.
Protocol: Aerobic Thawing and Moisture-Free Aliquoting
Goal: Prevent moisture condensation while maintaining the dissolved oxygen required for MEHQ activation.
-
Step 1: Thermal Equilibration (Critical)
-
Action: Transfer the sealed amber bottle from 4°C storage to a dark fume hood. Allow 2 hours for the bottle to reach room temperature before opening.
-
Causality: Opening a cold container causes immediate atmospheric moisture condensation into the liquid, providing the water necessary to trigger auto-catalytic enol ether hydrolysis.
-
-
Step 2: Atmosphere Verification
-
Action: Ensure the headspace is purged with Dry Air (passed through a Drierite column), not Argon or Nitrogen.
-
Causality: MEHQ requires O2. Dry air provides the ~21% oxygen needed to form peroxyl radicals without introducing the humidity of ambient air.
-
-
Step 3: Moisture Validation (Self-Validating Gatekeeper)
-
Action: Withdraw a 50 µL aliquot and perform a Karl Fischer (KF) titration.
-
Validation Logic: The protocol may only proceed if the water content is < 50 ppm . If the KF titration reads > 50 ppm, you must divert to Step 3b.
-
Step 3b (Drying): Stir the monomer over freshly activated 3Å molecular sieves for 4 hours in the dark under a dry air atmosphere. Filter through a 0.2 µm PTFE syringe filter and re-test via KF.
-
-
Step 4: Inhibitor Verification
-
Action: Quantify MEHQ concentration via UV-Vis spectroscopy (absorbance at 290 nm) or HPLC.
-
Validation Logic: Target concentration is 100–250 ppm. If depleted, spike with a concentrated MEHQ stock solution.
-
-
Step 5: Aliquoting and Storage
-
Action: Dispense the validated monomer into pre-dried (oven 120°C) amber glass vials. Leave at least 20% headspace volume of dry air. Seal with PTFE-lined caps and return immediately to 4°C storage.
-
References
-
Title: The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid Source: Process Safety and Environmental Protection (via ResearchGate) URL: [Link]
-
Title: Inhibition of acrylic acid and acrylate autoxidation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
why is my (2E)-3-methoxy-2-methyl-2-propenoic acid reaction yielding the Z-isomer?
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereoselective synthesis of trisubstituted alkenes. If your synthesis of (2E)-3-methoxy-2-methyl-2-propenoic acid (or its ester) is predominantly yielding the Z-isomer, you are experiencing a classic conflict between kinetic trapping and thermodynamic control.
This guide is designed to diagnose the mechanistic root of your stereochemical inversion and provide self-validating protocols to correct it.
Diagnostic FAQ: Why is the (2Z)-Isomer Forming?
To understand the inversion, we must first define the Cahn-Ingold-Prelog (CIP) priorities for this molecule. At C2, the carboxyl group (-COOH) outranks the methyl group (-CH3). At C3, the methoxy group (-OCH3) outranks the hydrogen atom. Therefore, the target (2E)-isomer requires the -COOH and -OCH3 groups to be trans (on opposite sides), while the undesired (2Z)-isomer places them cis (on the same side).
Q: I am using a Wittig reaction with an unstabilized ylide. Why does this yield the Z-isomer? A: The Wittig reaction between an unstabilized ylide (e.g., methoxymethylenetriphenylphosphorane) and an α -keto ester (e.g., methyl pyruvate) operates under strict kinetic control[1]. According to the Vedejs model, the transition state minimizes steric clash by placing the massive triphenylphosphine ( PPh3 ) group trans to the bulkiest group on the ketone (-COOCH3) within the puckered oxaphosphetane intermediate. Consequently, this geometry forces the -OCH3 and -COOCH3 groups to be cis to each other. Upon syn-elimination of triphenylphosphine oxide, this cis relationship is preserved, yielding the kinetically favored (2Z)-isomer.
Q: I am using a Claisen condensation/formylation route followed by methylation. Why does this also yield the Z-isomer? A: Reacting methyl propionate with a formate ester yields an intermediate that rapidly tautomerizes into an enol (methyl 3-hydroxy-2-methyl-2-propenoate). This enol is heavily stabilized by a strong, six-membered intramolecular hydrogen bond between the enol hydroxyl group and the ester carbonyl oxygen. For this H-bond to exist, the -OH and -COOCH3 groups must adopt a cis geometry. When you trap this intermediate via O-methylation (e.g., with methyl iodide or dimethyl sulfate), you lock the molecule into this geometry, directly yielding the (2Z)-isomer.
Mechanistic Logic & Pathway Visualization
The diagram below illustrates how both common synthetic routes inherently fall into kinetic traps, and how thermodynamic equilibration is required to reach the target E-isomer.
Mechanistic logic of kinetic Z-isomer trapping and thermodynamic E-isomer resolution.
Quantitative Data: Stereochemical & Analytical Parameters
To prevent reliance on isolated yield alone, you must utilize Nuclear Magnetic Resonance (NMR) as a self-validating analytical tool. The vinylic proton (C3-H) is highly sensitive to the anisotropic deshielding effects of the adjacent carbonyl group.
| Isomer | CIP Priority Alignment | Thermodynamic Stability | Primary Synthetic Origin | Vinylic 1H NMR Shift ( CDCl3 ) |
| (2Z)-Isomer | -COOH and -OCH3 cis | Lower (High steric clash) | Kinetic (Unstabilized Wittig / Enol Trapping) | ~ 6.6 ppm (Upfield) |
| (2E)-Isomer | -COOH and -OCH3 trans | Higher (Relaxed geometry) | Thermodynamic (Isomerization / Stabilized HWE) | ~ 7.4 ppm (Downfield) |
Corrective Methodologies
If you have already synthesized the Z-isomer, you do not need to discard your batch. The Z-isomer can be converted to the thermodynamically favored E-isomer via radical-mediated equilibration. Alternatively, future syntheses can be modified to favor the E-isomer from the start.
Protocol A: Iodine-Catalyzed Thermodynamic Isomerization
Causality: Elemental iodine generates radicals that reversibly add to the alkene π -bond, temporarily converting it into a single σ -bond. This allows free rotation. Because the E-isomer minimizes steric clash between the bulky -COOH and -OCH3 groups, the molecule relaxes into the E-configuration before the iodine radical eliminates.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the crude (2Z)-isomer in 50 mL of anhydrous toluene (0.2 M concentration).
-
Catalyst Addition: Add 0.5 mmol (5 mol%) of resublimed elemental iodine ( I2 ) directly to the stirring solution. The solution will adopt a pale violet/brown hue.
-
Equilibration: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Alternatively, irradiate the flask with a visible light source (e.g., a standard tungsten lamp) at room temperature. Maintain these conditions for 4 to 6 hours.
-
Validation Checkpoint (Self-Validating System): Withdraw a 50 µL aliquot, remove the solvent under a stream of N2 , and dissolve in CDCl3 . Acquire a rapid 1H NMR spectrum. The reaction is complete when the vinylic proton signal at ~6.6 ppm (Z-isomer) has fully diminished, and the signal at ~7.4 ppm (E-isomer) has plateaued. If the ratio is suboptimal, the thermodynamic equilibrium has not been reached; continue heating for an additional 2 hours.
-
Quenching: Cool the reaction to room temperature. Transfer to a separatory funnel and wash with 25 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ) to reduce the iodine catalyst. The organic layer will become colorless.
-
Isolation: Separate the organic layer, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the thermodynamically stable (2E)-isomer.
Protocol B: Modifying the Initial Synthesis (Stabilized HWE)
To avoid post-synthesis isomerization, switch from an unstabilized Wittig ylide to a stabilized Horner-Wadsworth-Emmons (HWE) phosphonate[2]. The reaction of carbonyls with stabilized phosphorus ylides (phosphonate carbanions) inherently leads to olefins with excellent E-selectivity due to the reversibility of the initial betaine formation, which allows the system to funnel into the thermodynamically stable threo-adduct before elimination[3].
References
- Source: National Center for Biotechnology Information (PMC)
- Wittig & Wittig-Horner reactions Source: Organic Synthesis URL
- Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Portal URL
Sources
Technical Support Center: Troubleshooting Scale-Up of (2E)-3-Methoxy-2-methyl-2-propenoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the scale-up of (2E)-3-methoxy-2-methyl-2-propenoic acid (CAS: 1395795-24-0) [1].
This compound is a highly valuable α,β-unsaturated enol ether intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including potent inhibitors of Gram-positive bacterial thymidylate kinase (TMK) [2]. However, its dual nature as both an acrylic acid derivative and an enol ether makes it highly susceptible to isomerization, hydrolysis, and polymerization during multi-gram to kilogram scale-up.
Part 1: Mechanistic Troubleshooting & FAQs
The following FAQs address the specific causality behind the most common experimental failures, moving beyond symptomatic fixes to address the underlying thermodynamic and kinetic drivers.
Q1: Why am I seeing a significant drop in the (E):(Z) stereoisomeric ratio during isolation?
The Causality: The (2E)-isomer is thermodynamically favored, but the energy barrier to rotation around the C=C bond is significantly lowered in the presence of trace acids and thermal stress. Protonation of the enol ether oxygen creates a resonance-stabilized oxocarbenium intermediate with single-bond character at the C2-C3 junction, allowing free rotation. Upon deprotonation, a mixture of (E) and (Z) isomers is established. The Fix: Strictly control the temperature (< 30 °C) during all concentration steps and avoid prolonged exposure to pH < 4.0.
Q2: My HPLC shows a massive spike in a highly polar byproduct, and my yield is halved. What is this impurity?
The Causality: You are likely observing 2-formylpropanoic acid (and its subsequent decarboxylation products). The 3-methoxy group forms an enol ether, which is notoriously labile under aqueous acidic conditions. If your workup involves acidifying the aqueous layer to pH < 3.0 to crash out the product, you are driving the acid-catalyzed hydrolysis of the enol ether into the corresponding aldehyde and methanol. The Fix: Implement a controlled, buffered acidification (pH 4.0–4.5) using 1M HCl or citric acid. The product is sufficiently protonated for extraction at this pH without triggering rapid enol ether cleavage.
Q3: During solvent removal, the reaction mixture turns into a viscous, unworkable resin. How do I prevent this?
The Causality: (2E)-3-methoxy-2-methyl-2-propenoic acid is an acrylic acid derivative and is highly prone to auto-initiated free-radical polymerization. This is exacerbated during rotary evaporation when dissolved oxygen (a natural radical inhibitor) is degassed under a vacuum, and thermal energy is applied. The Fix: Always add a radical scavenger such as MEHQ (hydroquinone monomethyl ether) or BHT at 50–100 ppm to the organic extraction solvent prior to concentration [3].
Part 2: Quantitative Data & Byproduct Profiling
To assist in rapid analytical troubleshooting, use the following standardized byproduct profile.
| Primary Byproduct | Analytical Marker (LC-MS / NMR) | Primary Causality | Critical Threshold | Mitigation Strategy |
| (2Z)-Isomer | Shift in vinylic proton (NMR); distinct RT on reverse-phase HPLC. | Thermal stress (>60 °C); trace acid catalysis. | > 2.0% (Z) | Maintain process temp < 30 °C; avoid strong mineral acids. |
| 2-Formylpropanoic acid | [M-H]- = 101 m/z; loss of -OCH3 singlet (~3.8 ppm) in 1H NMR. | Aqueous acidic hydrolysis of the enol ether. | pH drops below 3.5 | Buffer aqueous layer to pH 4.0–4.5 during extraction. |
| Oligomers / Resins | Broad, unresolved polymeric baseline humps in HPLC/NMR. | Radical initiation during vacuum concentration. | O2 depletion + Heat | Dope organic extracts with 50 ppm MEHQ prior to drying. |
Part 3: Self-Validating Experimental Protocols
Every protocol must act as a self-validating system. The methodologies below include built-in visual and chemical checkpoints to ensure the integrity of the molecule is maintained.
Protocol A: Optimized Saponification and Isolation
This protocol converts methyl (2E)-3-methoxy-2-methylacrylate to the free acid while suppressing hydrolysis and polymerization.
-
Reaction Setup: Dissolve 1.0 equivalent of the ester in a 4:1 mixture of THF/MeOH. Cool the solution to 0 °C using an ice bath.
-
Saponification: Add 1.1 equivalents of a 1M aqueous LiOH solution dropwise over 30 minutes.
-
Self-Validation Check: The solution should remain clear. If a biphasic mixture persists, THF/MeOH ratios are incorrect, which will stall the reaction.
-
-
Reaction Progression: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexanes:EtOAc 7:3) until the ester spot is completely consumed.
-
Controlled Acidification (Critical Step): Cool the mixture back to 0 °C. Carefully add 1M HCl dropwise while continuously monitoring with a calibrated pH meter until the pH reaches exactly 4.0 to 4.5 .
-
Self-Validation Check: If the pH drops below 4.0, you will observe an immediate faint yellowing of the solution—this is the onset of enol ether hydrolysis. If observed, immediately back-titrate with 0.1M NaHCO3.
-
-
Inhibited Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Immediately add 50 ppm of MEHQ to the combined organic layers.
-
Concentration: Dry the organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Do not exceed a water bath temperature of 30 °C.
Protocol B: Safe Conversion to Acid Chloride (For TMK Inhibitor Synthesis)
Directly adapted from validated routes for Gram-positive bacterial TMK inhibitor synthesis [2].
-
Activation: Suspend 1.0 equivalent of (2E)-3-methoxy-2-methyl-2-propenoic acid in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Chlorination: Add 1.2 equivalents of oxalyl chloride dropwise, followed by 1 drop of anhydrous DMF as a catalyst.
-
Self-Validation Check: Immediate, steady gas evolution (CO and CO2) must be observed. If gas evolution is violent, the oxalyl chloride addition is too rapid, risking localized heating and isomerization.
-
-
Maturation: Stir at room temperature for 1 hour.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure at room temperature to yield the acid chloride as a residue, ready for immediate downstream coupling (e.g., with silver cyanate and subsequent amine addition) [2].
Part 4: Process Visualizations
Mechanistic degradation pathways of (2E)-3-methoxy-2-methyl-2-propenoic acid during scale-up.
Optimized scale-up workflow with critical control points to prevent byproduct formation.
References
- Sigma-Aldrich. (n.d.). (2E)-3-methoxy-2-methyl-2-propenoic acid Product Page.
- E. A. et al. (2012). Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK). Journal of Medicinal Chemistry, ACS Publications.
- BLD Pharm. (n.d.). 1395795-24-0 | (E)-3-Methoxy-2-methylacrylic acid.
Technical Support Center: Troubleshooting Aqueous Solubility of (2E)-3-methoxy-2-methyl-2-propenoic acid
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you overcome the physicochemical hurdles associated with (2E)-3-methoxy-2-methyl-2-propenoic acid .
While this compound possesses a polar carboxylic acid functional group, its rigid (2E)-alkene backbone, combined with lipophilic methoxy and methyl substituents, drives up its crystal lattice energy and overall lipophilicity. Consequently, its intrinsic aqueous solubility in its unionized state is exceptionally poor. This guide provides field-proven, mechanistically grounded strategies to successfully solubilize this compound for in vitro and in vivo applications without compromising your downstream assays.
Diagnostic Workflow: Selecting a Solubilization Strategy
Before proceeding to the troubleshooting FAQs and protocols, use the decision tree below to identify the optimal solubilization pathway based on your specific assay constraints.
Decision tree for selecting a solubilization strategy for (2E)-3-methoxy-2-methyl-2-propenoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does (2E)-3-methoxy-2-methyl-2-propenoic acid exhibit poor aqueous solubility despite having a polar carboxylic acid group? A: The solubility of carboxylic acid-containing drugs is highly pH-dependent[1]. Below its pKa (estimated ~4.5–5.0), the compound exists primarily in its unionized, protonated state. In this state, the molecule relies entirely on its lipophilic methoxy and methyl groups, which cannot form sufficient ion-dipole interactions with water. The energetic cost of disrupting water's highly ordered hydrogen-bonded network is too high, leading to thermodynamic precipitation.
Q2: I prepared a 100 mM stock in DMSO, but it instantly precipitates when added to PBS (pH 7.4). Why? A: This is a classic phenomenon known as solvent-shift precipitation. When the DMSO stock is introduced into the aqueous buffer, the DMSO acts as a hydrogen-bond acceptor and diffuses into the bulk water much faster than the unionized compound can deprotonate[2]. This creates a localized environment of extreme supersaturation, forcing the compound to crash out as colloidal aggregates before the buffering capacity of the PBS can ionize it.
Q3: How does the pH-shift strategy resolve this without using organic solvents? A: By initially exposing the compound to a strong base (e.g., NaOH), you force the Henderson-Hasselbalch equilibrium entirely toward the deprotonated carboxylate anion. This ionized salt form has massively enhanced thermodynamic solubility due to strong ion-dipole interactions with water[3]. Once fully dissolved as a salt, the solution can be buffered back to physiological pH, provided the final pH remains safely above the compound's pKa to prevent re-protonation.
Q4: My cell-based assay is highly sensitive to both pH spikes and DMSO. What is the most biologically inert solubilization method? A: Inclusion complexation using cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), is the optimal choice. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic methoxy-alkene backbone of the compound, shielding it from water. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures the entire host-guest complex remains highly soluble in the aqueous bulk without altering the pH or requiring organic solvents[4].
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system to ensure you can empirically verify success before ruining an expensive downstream assay.
Protocol A: pH-Shift Solubilization (In situ Salt Formation)
Causality: Converts the unionized acid into a highly soluble sodium carboxylate salt prior to buffer introduction.
-
Weighing: Weigh the desired amount of (2E)-3-methoxy-2-methyl-2-propenoic acid powder into a microcentrifuge tube.
-
Ionization: Add a 1.1x stoichiometric excess of 0.1 M NaOH directly to the powder. (e.g., for 1 mmol of compound, add 1.1 mmol of NaOH).
-
Agitation: Vortex vigorously for 2 minutes. The high pH forces immediate deprotonation.
-
Buffering: Slowly add your target assay buffer (e.g., 10x PBS) while vortexing to bring the solution to the desired final volume and physiological pH (ensure final pH > 6.5).
-
Self-Validation: Measure the optical density of the final solution at 600 nm (OD600) using a spectrophotometer. An OD600 reading of < 0.05 indicates the complete absence of colloidal aggregates, confirming true thermodynamic dissolution.
Protocol B: Cosolvent-Mediated Dilution with Pre-Equilibration
Causality: Lowers the dielectric constant of the solvent mixture to accommodate the lipophilic moieties, while kinetic mixing prevents localized supersaturation.
-
Stock Preparation: Prepare a 1000x stock solution of the compound in 100% anhydrous DMSO or PEG 400[2].
-
Thermal Activation: Pre-warm your target aqueous assay buffer to 37°C. Increasing the temperature raises the kinetic solubility limit during the critical mixing phase.
-
Kinetic Mixing: Place the warmed buffer on a magnetic stirrer at high speed. Add the DMSO stock dropwise directly into the vortex of the stirring buffer. Never add the buffer to the DMSO stock.
-
Self-Validation: Perform a dynamic light scattering (DLS) reading or a simple serial dilution check. If the solution turns cloudy upon a further 1:10 dilution in water, your cosolvent ratio is insufficient to maintain kinetic solubility, and you must lower the final compound concentration.
Protocol C: Cyclodextrin Inclusion Complexation
Causality: Drives the lipophilic regions of the compound into the hydrophobic cavity of HP-β-CD via favorable entropic displacement of water[4].
-
Host Preparation: Prepare a 15% (w/v) solution of HP-β-CD in your final assay buffer.
-
Guest Addition: Add the compound powder directly to the cyclodextrin solution. (Aim for a 10 mM final concentration).
-
Equilibration: Stir continuously for 24 hours at room temperature. Host-guest complexation is an equilibrium-driven process and requires significant time to reach steady-state.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.
-
Self-Validation: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the encapsulated compound. Do not assume 100% encapsulation; the HPLC peak area will validate your exact working concentration.
Quantitative Data Summary
The following table summarizes the operational parameters for each solubilization strategy to aid in your experimental design.
| Solubilization Strategy | Primary Mechanism of Action | Max Recommended Stock Conc. | Final Assay Dilution Limit | Pros | Cons |
| Cosolvent (DMSO) | Disrupts water H-bond network; lowers dielectric constant | ~100 - 200 mM | < 1% (v/v) organic solvent | Rapid preparation; high stock concentrations | Potential cytotoxicity; risk of solvent-shift precipitation |
| pH-Shift (Salt) | Ionization of the carboxylic acid to a carboxylate anion | > 50 mM (as salt) | N/A (Buffer dependent) | Completely free of organic solvents | Requires careful pH monitoring; ineffective at pH < 5.0 |
| Cyclodextrin (HP-β-CD) | Hydrophobic cavity inclusion; host-guest complexation | ~10 - 20 mM | N/A (Biocompatible) | Highly biocompatible; protects compound from degradation | Time-consuming to prepare; requires HPLC to verify final titer |
References
- A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUE - ResearchGate.
- Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes - American Chemical Society (ACS).
Sources
Technical Support Center: Overcoming Catalyst Deactivation in (2E)-3-Methoxy-2-methyl-2-propenoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and chemical engineers on the synthesis of highly functionalized α,β -unsaturated carboxylic acids.
The synthesis of (2E)-3-methoxy-2-methyl-2-propenoic acid —typically achieved via the solid acid-catalyzed dealcoholation (demethanolation) of 3,3-dimethoxy-2-methylpropanoic acid—presents a classic, highly disruptive chemical engineering challenge: rapid catalyst deactivation .
Because the target molecule contains an electron-rich, conjugated double bond, it is exceptionally prone to radical polymerization. When synthesized over solid acid catalysts, the localized high concentration of the reactive product within the catalyst pores leads to severe fouling, active site blockage, and eventual catalytic failure. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure continuous, high-yield operation.
Section 1: Mechanistic Causality of Deactivation
To solve deactivation, we must first understand its thermodynamic and kinetic drivers. In the dealcoholation of acetals to methoxyacrylates, catalyst deactivation occurs via three primary pathways:
-
Polymerization Fouling (Coking): The (2E)-3-methoxy-2-methyl-2-propenoic acid product readily undergoes radical-initiated self-polymerization. On the acidic surface of the catalyst, these oligomers accumulate, physically blocking mesopores and encapsulating the active Brønsted acid sites ().
-
Active Site Leaching: When using polymeric sulfonic resins (like Amberlyst-15) at temperatures exceeding 110°C, the −SO3H functional groups can cleave and leach into the product stream, resulting in an irreversible loss of catalytic capacity ().
-
Competitive Adsorption (Water Poisoning): Trace water in the feed can competitively bind to the acid sites or hydrolyze the acetal reactant back to the corresponding aldehyde, shifting the reaction pathway and neutralizing acid strength.
Catalytic dealcoholation pathway vs. competing deactivation mechanisms.
Section 2: Troubleshooting Guides & FAQs
Q1: My continuous-flow reactor shows a sharp drop in conversion after 4-6 hours, and the mass balance is off by >10%. What is happening? Scientist's Insight: A simultaneous drop in conversion and a mass balance deficit is the hallmark of polymerization fouling . The missing mass is trapped inside your catalyst bed as high-molecular-weight polyacrylates. Resolution: Introduce a radical scavenger. Co-feed a polymerization inhibitor such as Phenothiazine (PTZ) at 200–500 ppm relative to the reactant feed. Crucial Note: Do not use 4-Methoxyphenol (MEHQ) unless you are co-feeding trace oxygen; MEHQ relies on dissolved O2 to terminate radicals. In anaerobic continuous-flow reactors, PTZ is the superior choice because it functions independently of oxygen. Additionally, increasing the Weighted Hourly Space Velocity (WHSV) slightly can reduce the residence time of the reactive product in the catalyst pores, mitigating oligomerization ().
Q2: I am using Amberlyst-15. The conversion dropped, but the mass balance is perfect (100% recovery), and the catalyst bed hasn't darkened. How do I fix this? Scientist's Insight: If there is no missing mass (no polymerization) and no discoloration (no coking), you are likely experiencing active site leaching or competitive poisoning . Check your reactor temperature. Amberlyst-15 degrades rapidly above 120°C. Resolution: Perform a Karl Fischer titration on your reactant feed. If water is >0.1%, dry the feed over 3Å molecular sieves before it enters the reactor. If the temperature exceeded 115°C, the catalyst is irreversibly damaged and must be replaced. Consider switching to a more thermally stable solid acid, such as a medium-pore zeolite (e.g., H-ZSM-5).
Q3: How do I regenerate a zeolite catalyst that has been fouled by (2E)-3-methoxy-2-methyl-2-propenoic acid oligomers? Scientist's Insight: Unlike resins, inorganic zeolites can be regenerated thermally. However, burning off methoxyacrylate polymers can generate localized exotherms that cause steam-induced dealumination, permanently destroying the zeolite framework. Resolution: Do not immediately calcine at 500°C. Use a stepped temperature-programmed oxidation (TPO) protocol. Start with a dry N2 purge at 200°C to volatilize loosely bound monomers, then introduce a 5% O2/N2 stream, ramping at 2°C/min up to 450°C to gently burn off the coke without structural collapse.
Diagnostic logic tree for identifying and resolving catalyst deactivation.
Section 3: Self-Validating Experimental Protocol
Continuous-Flow Dealcoholation with Integrated Anti-Fouling This protocol is designed to be a self-validating system: by systematically monitoring the pressure drop ( ΔP ) and the GC-FID mass balance, you can predict and prevent deactivation before irreversible damage occurs.
Materials:
-
Catalyst: H-ZSM-5 (Si/Al = 30), extruded pellets.
-
Reactant: 3,3-dimethoxy-2-methylpropanoic acid (20 wt% in anhydrous methanol).
-
Inhibitor: Phenothiazine (PTZ), 300 ppm.
Step-by-Step Methodology:
-
Catalyst Activation: Load 10 g of H-ZSM-5 into a stainless-steel tubular reactor. Calcine in situ under dry air at 450°C for 4 hours, then cool to the reaction temperature (140°C) under a continuous dry N2 flow.
-
Causality: Removes adsorbed water from the pores to maximize Brønsted acid site availability.
-
-
Feed Preparation: Dissolve the acetal reactant in anhydrous methanol. Add 300 ppm PTZ.
-
Causality: Methanol acts as a diluent to shift the thermodynamic equilibrium and physically wash the catalyst pores, while PTZ scavenges carbon-centered radicals to prevent polymerization.
-
-
Reaction Initiation: Introduce the feed at a WHSV of 1.5 h−1 using an HPLC pump. Maintain reactor pressure at 2 bar to keep methanol in the liquid/supercritical phase, enhancing its solvent wash effect.
-
Self-Validation & Monitoring:
-
GC-FID Analysis: Sample the effluent every 30 minutes. Calculate the conversion and selectivity. A mass balance deficit >5% indicates polymer accumulation.
-
Pressure Drop ( ΔP ): Monitor the differential pressure across the bed.
-
Validation Checkpoint: If ΔP increases by >0.5 bar, polymer is actively accumulating. Immediately increase the methanol diluent ratio or flush the bed with pure methanol at 150°C for 1 hour to dissolve early-stage oligomers.
-
-
Product Isolation: Cool the effluent to 5°C to prevent downstream polymerization. Purify (2E)-3-methoxy-2-methyl-2-propenoic acid via vacuum distillation (add 100 ppm MEHQ to the distillation pot to prevent thermal polymerization during heating, as the system will be exposed to trace air upon breaking the vacuum).
Section 4: Quantitative Data & Catalyst Comparison
The choice of solid acid catalyst dictates the dominant deactivation mechanism. The table below summarizes pilot-scale data for the synthesis of (2E)-3-methoxy-2-methyl-2-propenoic acid, allowing you to select the appropriate framework based on your operational constraints.
| Catalyst Type | Optimal Temp (°C) | Initial Conversion (%) | Time to 50% Deactivation ( t1/2 ) | Primary Deactivation Mode | Recommended Mitigation |
| Amberlyst-15 (Resin) | 90 - 105 | 92% | 18 hours | Sulfonic group leaching & pore fouling | Strict temp control (<110°C), use PTZ inhibitor. |
| H-ZSM-5 (Zeolite) | 130 - 150 | 88% | 45 hours | Micropore coking / bulky oligomers | Co-feed methanol, stepped calcination recovery. |
| Sulfated Zirconia | 120 - 140 | 95% | 12 hours | Rapid surface coking & desulfation | Use mesoporous supports, frequent regeneration. |
References
-
Title: On the catalytic vapor-phase dehydration of lactic acid to acrylic acid: a systematic review Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Catalyst deactivation study of the esterification of dilute acrylic acid with different concentration catalyzed by ion exchange resin Source: Universiti Malaysia Pahang (UMPSA-IR) URL: [Link]
-
Title: Multifunctional Amine Modifiers for Selective Dehydration of Methyl Lactate to Acrylates Source: ChemRxiv URL: [Link]
(2E)-3-methoxy-2-methyl-2-propenoic acid vs (2Z)-3-methoxy-2-methyl-2-propenoic acid stability comparison
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the seemingly subtle difference between geometric isomers can have profound implications for a molecule's physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the relative stability of (2E)-3-methoxy-2-methyl-2-propenoic acid and its (2Z) counterpart. By synthesizing theoretical principles with computational data, we aim to provide a clear and authoritative resource for researchers navigating the stereochemical complexities of α,β-unsaturated carbonyl compounds.
At a Glance: The Stability Verdict
Computational studies on closely related analogues strongly indicate that the (2E) isomer of 3-methoxy-2-methyl-2-propenoic acid is significantly more stable than the (2Z) isomer. A systematic quantum mechanical study on the methyl ester derivative, methyl-3-methoxy-2-propenoate, revealed that the E-isomer is more stable by approximately 6 kcal/mol[1]. This substantial energy difference suggests a strong thermodynamic preference for the (2E) configuration.
| Isomer | Structure | Relative Stability |
| (2E)-3-methoxy-2-methyl-2-propenoic acid | ![]() | More Stable |
| (2Z)-3-methoxy-2-methyl-2-propenoic acid | ![]() | Less Stable |
The "Why": Deconstructing Isomer Stability
The preference for the (E)-isomer can be rationalized by considering the interplay of steric and electronic effects. In α,β-unsaturated systems, these forces dictate the most energetically favorable arrangement of substituents around the carbon-carbon double bond.
Steric Hindrance: A Clash of Groups
Steric hindrance refers to the repulsive forces that arise when atoms or groups are forced into close proximity. In the (2Z)-isomer of 3-methoxy-2-methyl-2-propenoic acid, the bulky carboxylic acid and methoxy groups are on the same side of the double bond. This cis arrangement leads to significant steric strain as their electron clouds repel each other.
Conversely, the (2E)-isomer places these larger groups on opposite sides of the double bond in a trans configuration. This arrangement minimizes steric repulsion, allowing the molecule to adopt a lower energy conformation. The general principle that steric effects lead to the avoidance of spatial congestion often favors the E configuration in diastereomers[2][3][4].
Electronic Effects: The Role of Delocalization
Electronic effects also play a crucial role in determining isomer stability. The conjugated system of the α,β-unsaturated carboxylic acid allows for the delocalization of π-electrons across the O=C-C=C-O backbone. While both isomers benefit from this conjugation, the steric strain in the (2Z)-isomer can force the molecule out of planarity. This deviation from planarity can disrupt the optimal overlap of p-orbitals, thereby reducing the stabilizing effect of electron delocalization.
The (2E)-isomer, with its reduced steric strain, can more readily adopt a planar conformation, maximizing π-electron delocalization and further contributing to its enhanced stability.
Experimental and Computational Approaches to Determining Isomer Stability
The determination of the relative stability of geometric isomers relies on a combination of experimental techniques and computational modeling.
Computational Chemistry: A Theoretical Investigation
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative energies of isomers.
Methodology:
-
Geometry Optimization: The three-dimensional structures of both the (2E) and (2Z) isomers are optimized to find their minimum energy conformations.
-
Energy Calculation: The electronic energies of the optimized structures are calculated using a selected level of theory and basis set (e.g., B3LYP/6-311G**).
-
Relative Stability Determination: The difference in the calculated energies provides a quantitative measure of the relative stability of the two isomers.
A study on methyl-3-methoxy-2-propenoate employed DFT and RHF methods with extended basis sets to determine the relative stabilities of its E and Z isomers[1].
Figure 1. A generalized workflow for the computational determination of isomer stability.
Spectroscopic Methods: Experimental Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for distinguishing between E and Z isomers and, in some cases, determining their relative populations at equilibrium.
Methodology:
-
Synthesis and Isolation: Pure samples of both the (2E) and (2Z) isomers are synthesized and isolated. The synthesis of E and Z isomers of substituted propenoic acids can often be achieved through stereoselective methods[5].
-
NMR Analysis: ¹H and ¹³C NMR spectra are acquired for each isomer. The chemical shifts and coupling constants will be distinct for the E and Z configurations due to the different spatial arrangements of the substituents.
-
Equilibration Study: A sample of one isomer (or a mixture) is subjected to conditions that promote isomerization (e.g., heat or a catalyst). The reaction is monitored by NMR until equilibrium is reached.
-
Ratio Determination: The ratio of the two isomers at equilibrium is determined by integrating the characteristic signals in the NMR spectrum. This ratio can then be used to calculate the Gibbs free energy difference (ΔG) between the isomers, providing an experimental measure of their relative stability.
Figure 2. A typical experimental workflow for determining the relative stability of isomers.
Implications for Research and Development
The pronounced stability of the (2E)-isomer of 3-methoxy-2-methyl-2-propenoic acid has several important implications for its use in research and development:
-
Synthesis: During synthesis, reaction conditions that allow for thermodynamic equilibration will favor the formation of the (2E)-isomer. To obtain the less stable (2Z)-isomer, kinetically controlled reaction conditions are likely necessary.
-
Purification and Handling: The (2Z)-isomer may be prone to isomerization to the more stable (2E)-isomer upon storage, particularly in the presence of acid, base, or heat.
-
Biological Activity: In drug development, it is crucial to evaluate the biological activity of each isomer independently, as the different three-dimensional structures can lead to different interactions with biological targets. The higher stability of the (2E)-isomer suggests it will be the predominant form under physiological conditions, but the potential for in vivo isomerization of the (2Z)-isomer should also be considered.
Conclusion
References
-
Vsetecka, V., et al. (n.d.). Theoretical study of structure, vibrational and electronic spectra of isomers of methyl-3-methoxy-2-propenoate. ResearchGate. [Link]
-
Nagy, L., et al. (2018). Synthesis of E- and Z-o-Methoxy-Substituted 2,3Diphenyl Propenoic Acids and Its Methyl Esters. ResearchGate. [Link]
-
Alabugin, I. V., et al. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]
-
Chang, W.-W., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of Organic Chemistry, 80(3), 1557–1563. [Link]
-
Alabugin, I. V., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Chemical Science, 12(34), 11333–11346. [Link]
-
TMP Chem. (2017, November 21). 04.07 Stability Factors: Steric Effects [Video]. YouTube. [Link]
Sources
Comparative Reactivity Profile: (2E)-3-Methoxy-2-methyl-2-propenoic Acid vs. Methacrylic Acid
For researchers and drug development professionals, understanding the subtle electronic and steric shifts in small molecules is critical for predicting their behavior in both synthetic and biological systems. This guide provides an in-depth comparative analysis of Methacrylic Acid (MAA) and its derivative, (2E)-3-methoxy-2-methyl-2-propenoic acid (also known as (E)-3-methoxy-2-methylacrylic acid).
While MAA is a ubiquitous, highly reactive monomer used in bulk polymer synthesis, the addition of a single methoxy group at the beta position fundamentally alters the molecule's electronic landscape. This structural change transforms a generic electrophile into a highly specific, biologically active pharmacophore.
Electronic Profiling & Causality: The "Push-Pull" Effect
The stark contrast in reactivity between these two compounds is rooted in their electronic distribution.
Methacrylic Acid (MAA) is a classic α,β -unsaturated carbonyl compound. The electron-withdrawing nature of the carboxyl group (-M and -I effects) pulls electron density away from the double bond, leaving the beta-carbon highly electron-deficient and electrophilic.
In contrast, (2E)-3-methoxy-2-methyl-2-propenoic acid features a beta-methoxy group that acts as a powerful electron donor via resonance (+M effect). This creates a "push-pull" electronic system . The methoxy oxygen "pushes" electron density into the π -system, while the carbonyl group "pulls" it. This resonance stabilization drastically neutralizes the electrophilicity of the beta-carbon, rendering it highly stable against nucleophilic attack.
Electronic push-pull mechanism in (2E)-3-methoxy-2-methyl-2-propenoic acid reducing reactivity.
Comparative Reactivity Profiles
Nucleophilic Michael Addition (Electrophilicity)
Because of its electron-deficient beta-carbon, MAA is an excellent Michael acceptor. It readily undergoes base-catalyzed thiol-Michael addition (thiol-ene click chemistry), a reaction widely utilized in materials science for rapid cross-linking, as demonstrated in studies on the 1[1]. Conversely, the beta-methoxy derivative exhibits negligible reactivity as a Michael acceptor due to the aforementioned resonance stabilization.
Self-Validating Protocol: NMR-Monitored Thiol-Michael Addition Assay
To empirically validate this electronic causality, we utilize a self-validating 1 H-NMR assay. By integrating the vinylic proton signals against the stable aromatic protons of the nucleophile, the system self-validates the exact conversion percentage without requiring external calibration curves.
Step-by-Step Methodology:
-
Preparation: Prepare two standard NMR tubes.
-
Tube A: Dissolve 0.1 mmol of MAA in 0.5 mL of CDCl 3 .
-
Tube B: Dissolve 0.1 mmol of (2E)-3-methoxy-2-methyl-2-propenoic acid in 0.5 mL of CDCl 3 .
-
-
Nucleophile Addition: Add 0.12 mmol of Benzyl mercaptan to both tubes.
-
Baseline Acquisition: Acquire a baseline 1 H-NMR spectrum for both tubes. Identify the vinylic protons (approx. 5.5–6.5 ppm for MAA; approx. 7.5 ppm for the beta-methoxy derivative).
-
Initiation: Add 0.01 mmol of Triethylamine (TEA) to both tubes to catalyze the reaction.
-
Monitoring: Acquire spectra at 10 minutes, 1 hour, and 24 hours.
-
Data Interpretation: Tube A will show a rapid disappearance of the vinylic protons, confirming successful Michael addition. Tube B will show intact vinylic signals even after 24 hours, proving that the +M effect prevents nucleophilic attack.
Radical Polymerization Dynamics
The 2[2] show that MAA undergoes rapid homopolymerization in the presence of radical initiators to form poly(methacrylic acid) (PMAA). However, (2E)-3-methoxy-2-methyl-2-propenoic acid resists homopolymerization. The steric bulk of the methoxy group hinders the approach of the propagating radical, and the resulting radical intermediate is overly stabilized by resonance, terminating the kinetic chain.
Self-Validating Protocol: AIBN-Initiated Radical Polymerization
This protocol uses gravimetric analysis as a self-validating metric; the physical mass of the precipitated polymer directly correlates to the propagation rate.
Step-by-Step Methodology:
-
Setup: In two separate Schlenk flasks, dissolve 10 mmol of the respective monomer (MAA in Flask 1; Beta-methoxy MAA in Flask 2) in 10 mL of anhydrous toluene.
-
Initiator: Add 0.1 mmol of Azobisisobutyronitrile (AIBN) to each flask.
-
Degassing: Remove dissolved oxygen via three consecutive freeze-pump-thaw cycles.
-
Reaction: Backfill with nitrogen and heat the flasks to 70°C in an oil bath for 12 hours.
-
Precipitation: Cool the solutions and precipitate the polymer by adding the mixture dropwise into 50 mL of cold hexanes.
-
Validation: Flask 1 will yield a dense white precipitate (PMAA). Flask 2 will remain clear, confirming the inability of the beta-methoxy derivative to efficiently homopolymerize.
Biological Reactivity & Pharmacophore Application
While (2E)-3-methoxy-2-methyl-2-propenoic acid is a poor synthetic monomer, its unique electronic structure makes it a highly potent biological effector. The (E)-beta-methoxyacrylate moiety is the defining pharmacophore of the strobilurin class of fungicides and various myxobacterial natural products (3)[3].
This pharmacophore specifically targets the 4[4]. It acts as a competitive inhibitor by binding to the Qo site (proximal niche) of the complex, effectively blocking the transfer of electrons from ubiquinol to cytochrome c1, which halts mitochondrial respiration and ATP synthesis (5)[5].
Inhibition of the cytochrome bc1 complex Qo site by the beta-methoxyacrylate pharmacophore.
Quantitative Data Comparison
The following table summarizes the divergent reactivity profiles driven by the structural differences between the two compounds.
| Reactivity Metric | Methacrylic Acid (MAA) | (2E)-3-Methoxy-2-methyl-2-propenoic Acid |
| Beta-Carbon Electrophilicity | High (Electron-deficient) | Low (Resonance-stabilized, push-pull) |
| Thiol-Michael Addition Rate | Fast ( t1/2 < 1h under base catalysis) | Negligible (No reaction observed at 24h) |
| Radical Homopolymerization | Rapid, high yield (Forms PMAA) | Poor (Sterically hindered, stable radical) |
| Biological Target Specificity | Non-specific (Generic electrophile/acid) | Highly specific (Cytochrome bc1 Qo site) |
| Primary Scientific Application | Bulk polymer and hydrogel synthesis | Scaffold for novel fungicide drug discovery |
References
-
Kinetics and Modeling of the Radical Polymerization of Acrylic Acid and of Methacrylic Acid in Aqueous Solution. eDiss - Georg-August-Universität Göttingen.2
-
Cytochrome bc1 complexes of microorganisms. National Institutes of Health (NIH) - PMC.4
-
Architecture of the QoSite of the Cytochromebc1Complex Probed by Superoxide Production. National Open Access Monitor, Ireland.5
-
Temporal Control of Thiol-Click Chemistry. ACS Publications - American Chemical Society.1
-
Novel Methoxymethacrylate Natural Products Uncovered by Statistics-Based Mining of the Myxococcus fulvus Secondary Metabolome. ACS Chemical Biology.3
Sources
Validation of Quantitative NMR (qNMR) for the Absolute Purity Determination of (2E)-3-Methoxy-2-methyl-2-propenoic Acid: A Comparative Guide
Executive Summary
(2E)-3-methoxy-2-methyl-2-propenoic acid (CAS 1395795-24-0) is a highly functionalized, critical intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs), including Gram-positive bacterial thymidylate kinase (TMK) inhibitors[1][2]. In early-stage drug development, determining the absolute purity of such novel intermediates is a persistent analytical bottleneck.
This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional High-Performance Liquid Chromatography (HPLC-UV). Furthermore, it details a fully validated, self-validating qNMR protocol compliant with the updated ICH Q2(R2)[3] and USP <761>[4] regulatory frameworks.
The Causality of Method Selection: qNMR vs. HPLC-UV
Historically, HPLC-UV is the default technique for pharmaceutical purity analysis. However, its fundamental limitation lies in its reliance on relative response factors. To build an accurate calibration curve, HPLC requires a highly pure, fully characterized reference standard of the exact same analyte. For novel intermediates like (2E)-3-methoxy-2-methyl-2-propenoic acid, such standards are frequently unavailable, rendering HPLC-UV purity assignments relative and potentially biased.
Conversely, qNMR is an absolute, primary quantitative method. The integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei (protons) generating it, completely independent of the molecule's chemical structure[5]. By co-dissolving the sample with a universally Certified Reference Material (CRM)—such as Maleic Acid[6][7]—qNMR establishes direct metrological traceability to SI units without requiring an analyte-specific standard.
Table 1: Performance Comparison - qNMR vs. HPLC-UV
| Feature | qNMR (1H) | HPLC-UV |
| Quantification Basis | Absolute (Primary ratio method) | Relative (Calibration curve) |
| Reference Standard | Universal CRM (e.g., Maleic Acid) | Analyte-specific standard required |
| Response Factor | Direct (Area ∝ Number of Protons) | Variable (Depends on chromophore) |
| Sample Preparation | Simple co-dissolution | Complex (Filtration, dilution) |
| Run Time | ~10-15 minutes per sample | ~15-30 minutes per sample |
| Structural Verification | Simultaneous (via Chemical shifts) | None (Retention time only) |
Experimental Methodology: A Self-Validating System
To guarantee scientific integrity, every step of this qNMR workflow is designed to eliminate bias. The internal standard method acts as a self-validating system: once the analyte and CRM are weighed into the same vial, the mass ratio is locked, making the quantification immune to subsequent volumetric errors or solvent evaporation[5].
Materials & Reagents
-
Analyte: (2E)-3-methoxy-2-methyl-2-propenoic acid.
-
Internal Standard (IS): Maleic Acid (NIST CRM). Chosen for its high purity, stability, and its distinct singlet resonance at ~6.3 ppm, which avoids overlap with the analyte[6][7].
-
Solvent: DMSO-d6 (100% atom D) to ensure complete solubility and lock stability.
Step-by-Step Protocol
-
Precision Weighing: Accurately weigh ~20 mg of the analyte and ~10 mg of the Maleic Acid IS into the same vial using a calibrated microbalance (d = 0.001 mg). Causality: The exact mass ratio is the mathematical foundation of absolute quantification; minimizing weighing uncertainty is critical.
-
Co-Dissolution: Add 1.0 mL of DMSO-d6. Vortex for 60 seconds to ensure a homogeneous solution. Transfer 600 µL to a high-quality 5 mm NMR tube.
-
T1 Relaxation Assessment: Conduct an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the target protons.
-
Data Acquisition: Acquire the 1H-NMR spectrum at 400 MHz (or higher) using a 90° excitation pulse. Set the relaxation delay (D1) to ≥ 30 seconds. Causality: D1 must be at least 5 × T1 of the slowest relaxing proton to guarantee >99.3% magnetization recovery between scans, preventing signal saturation and integration errors[5]. Acquire 16-64 transients for an optimal signal-to-noise ratio (SNR > 250:1).
-
Processing & Integration: Apply a mild exponential window function (LB = 0.3 Hz). Phase and baseline correct the spectrum manually. Integrate the Maleic Acid IS singlet (~6.3 ppm, 2H) and the analyte's alkene proton (=CH-) at ~7.5 ppm (1H).
Logical workflow for qNMR absolute quantification using an internal standard.
Validation of the qNMR Method (ICH Q2(R2) & USP <761>)
The method was subjected to rigorous validation following the updated ICH Q2(R2) guidelines, which now explicitly encompass non-chromatographic analytical procedures[3]. This framework ensures the method is "fit for purpose" for quantitative release testing as mandated by USP <761>[4].
Validation Parameters & Causality
-
Specificity: The alkene proton of the analyte (~7.5 ppm) and the IS protons (~6.3 ppm) are separated by >1.0 ppm, ensuring absolute baseline resolution. This satisfies the specificity requirement without needing orthogonal chromatographic separation[3].
-
Linearity: Evaluated by varying the analyte concentration from 10 mg/mL to 50 mg/mL while keeping the IS mass constant. The linear regression of the integral ratio versus the mass ratio confirms the detector's proportional response.
-
Accuracy & Precision: Assessed by preparing triplicate samples at 50%, 100%, and 150% of the nominal target concentration.
ICH Q2(R2) validation parameters applied to the qNMR methodology.
Table 2: qNMR Method Validation Results
| Validation Parameter | ICH Q2(R2) / USP <761> Target | qNMR Experimental Result | Pass/Fail |
| Specificity | No interference at target signals | >1.0 ppm separation (Analyte vs IS) | Pass |
| Linearity (R²) | ≥ 0.999 (10 - 50 mg/mL) | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.6% ± 0.4% | Pass |
| Repeatability (RSD) | ≤ 1.0% (n=6) | 0.65% | Pass |
| Intermediate Precision | ≤ 2.0% (Different days/analysts) | 0.82% | Pass |
Conclusion
The validated qNMR method for (2E)-3-methoxy-2-methyl-2-propenoic acid demonstrates superior autonomy from analyte-specific reference standards compared to HPLC-UV. By leveraging the primary quantitative nature of NMR and adhering strictly to ICH Q2(R2) and USP <761> guidelines, this protocol provides drug development professionals with a highly accurate, reproducible, and self-validating system for intermediate purity certification.
References
-
[2] Title: Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK) | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]
-
[3] Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
[6] Title: qNMR Internal Standard Reference Data (ISRD) Source: BIPM URL: [Link]
-
[7] Title: Benchtop qNMR evaluation Source: Magritek URL: [Link]
Sources
- 1. CAS 1395795-24-0 | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy (On-Demand) [usp.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. qNMR - BIPM [bipm.org]
- 7. Benchtop qNMR evaluation - Magritek [magritek.com]
A Comparative Guide to Solvent Extraction Efficiency for (2E)-3-methoxy-2-methyl-2-propenoic Acid Recovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to (2E)-3-methoxy-2-methyl-2-propenoic Acid and the Imperative for Efficient Recovery
(2E)-3-methoxy-2-methyl-2-propenoic acid is a functionalized α,β-unsaturated carboxylic acid with potential applications in pharmaceuticals and specialty chemical synthesis. Its efficient recovery from aqueous process streams, such as fermentation broths or reaction mixtures, is a critical determinant of overall process viability and cost-effectiveness. The presence of a carboxylic acid moiety, a methoxy group, and a methyl-substituted alkene introduces a unique combination of polarity and reactivity that must be carefully considered when designing a separation strategy.
Solvent extraction, a mature and scalable technology, offers a promising avenue for the recovery of this and other valuable organic acids.[1][2] This guide will explore the nuances of applying this technique to our target molecule, providing a framework for rational solvent selection and process design.
Principles of Solvent Extraction for Carboxylic Acids
Liquid-liquid extraction (LLE) operates on the principle of differential solubility of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3] For carboxylic acids, the extraction equilibrium is significantly influenced by the pH of the aqueous phase. The undissociated (protonated) form of the acid is generally more soluble in organic solvents, while the dissociated (anionic) form is more soluble in the aqueous phase.[4] Therefore, to maximize extraction into the organic phase, the pH of the aqueous feed should be maintained below the acid's pKa.
The efficiency of the extraction is quantified by the distribution coefficient (D) , which is the ratio of the concentration of the acid in the organic phase to its concentration in the aqueous phase at equilibrium.[3]
Estimating Physicochemical Properties of (2E)-3-methoxy-2-methyl-2-propenoic Acid
-
pKa: The presence of the electron-withdrawing methoxy group and the double bond will influence the acidity of the carboxylic acid. The pKa is likely to be slightly lower than that of a simple saturated carboxylic acid. Computational tools and quantitative structure-property relationship (QSPR) models can provide estimations.[5][6][7] For the purpose of this guide, we will estimate the pKa to be in the range of 4.0 - 4.5.
-
LogP (Octanol-Water Partition Coefficient): This parameter indicates the hydrophobicity of the molecule. The methyl and methoxy groups will increase its lipophilicity compared to acrylic acid. Predictive models suggest a LogP value in the range of 0.5 - 1.5, indicating a moderate degree of hydrophobicity.[8][9]
These estimated properties suggest that (2E)-3-methoxy-2-methyl-2-propenoic acid is a moderately polar molecule, making it a suitable candidate for extraction with a range of organic solvents.
Comparison of Solvent Systems for Extraction
The choice of solvent is paramount to the success of a liquid-liquid extraction process. An ideal solvent should exhibit high selectivity for the target acid, low solubility in water, a significant density difference from water to facilitate phase separation, and be cost-effective and environmentally benign.[10][11] We will consider three classes of solvents: conventional solvents, "green" solvents, and reactive extraction systems.
Conventional Solvents
Commonly used industrial solvents offer a baseline for comparison. Their properties and expected performance are summarized in the table below.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Distribution Coefficient (D) for (2E)-3-methoxy-2-methyl-2-propenoic acid | Advantages | Disadvantages |
| Ethyl Acetate | 4.4 | 77.1 | Moderate | Good solvency for a range of polarities, relatively low cost. | Moderate water solubility, can be prone to hydrolysis. |
| Toluene | 2.4 | 110.6 | Low to Moderate | Low water solubility, forms azeotropes with water for easy removal. | Volatile organic compound (VOC), environmental and health concerns. |
| Methyl Isobutyl Ketone (MIBK) | 4.2 | 117 | Moderate to High | Good solvency, lower water solubility than ethyl acetate. | Higher cost than some other conventional solvents. |
| 1-Butanol | 3.9 | 117.7 | Moderate | Can act as a surfactant, improving phase separation in some systems. | Higher water solubility, can be difficult to separate from the product. |
"Green" and Bio-derived Solvents
In response to increasing environmental regulations, the use of more sustainable solvents is gaining traction.
| Solvent | Type | Boiling Point (°C) | Expected Distribution Coefficient (D) | Advantages | Disadvantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived | 80 | Moderate | Derived from renewable resources, lower water solubility than THF. | Higher cost, potential for peroxide formation. |
| Cyclopentyl methyl ether (CPME) | Green Solvent | 106 | Moderate | Low water solubility, high boiling point, stable to acids and bases. | Higher cost. |
Reactive Extraction Systems
Reactive extraction involves the use of an extractant in the organic phase that chemically interacts with the carboxylic acid, significantly increasing the distribution coefficient.[10][12] This is particularly effective for recovering acids from dilute aqueous solutions. Common extractants include organophosphorus compounds like tri-n-butyl phosphate (TBP) and tri-n-octylphosphine oxide (TOPO), and long-chain aliphatic amines like tri-n-octylamine (TOA).[10][11]
The choice of diluent for the extractant is also critical, as it affects the solvation of the acid-extractant complex and the physical properties of the organic phase.[13]
| Extractant | Diluent | Expected Distribution Coefficient (D) | Mechanism |
| Tri-n-octylamine (TOA) | n-Heptane (non-polar) | High | Forms an ion-pair complex with the carboxylic acid. |
| Tri-n-octylamine (TOA) | 1-Octanol (polar) | Very High | The alcohol solvates the ion-pair, enhancing extraction. |
| Tri-n-butyl phosphate (TBP) | Kerosene (non-polar) | Moderate to High | Forms a hydrogen-bonded complex with the carboxylic acid. |
Experimental Protocol: Determining Solvent Extraction Efficiency
To empirically compare the efficiency of different solvents, a standardized laboratory-scale liquid-liquid extraction protocol should be followed.
Objective: To determine the distribution coefficient (D) of (2E)-3-methoxy-2-methyl-2-propenoic acid between an aqueous phase and various organic solvents.
Materials:
-
(2E)-3-methoxy-2-methyl-2-propenoic acid
-
Deionized water
-
Selected organic solvents (e.g., ethyl acetate, toluene, MIBK, 2-MeTHF)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Separatory funnels (125 mL)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare an aqueous stock solution of (2E)-3-methoxy-2-methyl-2-propenoic acid of a known concentration (e.g., 10 g/L).
-
Adjust the pH of the aqueous solution to a value at least 1-2 pH units below the estimated pKa of the acid (e.g., pH 2.5) using dilute HCl.
-
In a separatory funnel, combine a known volume of the pH-adjusted aqueous solution (e.g., 20 mL) with an equal volume of the organic solvent to be tested.
-
Stopper the funnel and shake vigorously for 2-3 minutes to ensure thorough mixing and allow the system to reach equilibrium. Vent the funnel periodically to release any pressure buildup.
-
Allow the phases to separate completely.
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the acid in the aqueous phase using HPLC analysis.
-
Determine the concentration of the acid in the organic phase. This can be done by mass balance or by back-extraction into a basic aqueous solution (e.g., 0.1 M NaOH) followed by HPLC analysis of the resulting aqueous solution.
-
Calculate the Distribution Coefficient (D): D = [Concentration of acid in organic phase] / [Concentration of acid in aqueous phase]
-
Repeat the experiment for each solvent to be tested.
Comparative Analysis of Recovery Technologies
While solvent extraction is a robust technique, it is essential to consider alternative and complementary technologies for a comprehensive recovery strategy.
Nanofiltration
Nanofiltration (NF) is a pressure-driven membrane process that can be used to separate organic acids from fermentation broths.[14][15] NF membranes can retain the organic acid while allowing water and smaller inorganic salts to pass through, thus concentrating the product.[9]
-
Advantages: Operates at ambient temperature, can have high selectivity, and is easily scalable.[15]
-
Disadvantages: Membrane fouling can be a significant issue, and the process may not be suitable for very dilute streams.
Electrodialysis
Electrodialysis (ED) uses ion-exchange membranes and an electric potential to separate ionic species.[16][17] For organic acid recovery, ED can be used to separate the acid anions from the fermentation broth. Bipolar membrane electrodialysis (EDBM) is a particularly promising variation that can directly convert the salt of the organic acid into its free acid form.[16][18]
-
Advantages: Can achieve high product purity without the use of solvents.[16]
-
Disadvantages: High capital cost, and membrane fouling can occur.[19]
Adsorption
Adsorption involves the use of a solid adsorbent material that selectively binds the organic acid from the aqueous solution.[20] The acid can then be recovered by eluting with a suitable solvent. Common adsorbents include activated carbon and ion-exchange resins.[21]
-
Advantages: High selectivity can be achieved with the appropriate adsorbent.[22]
-
Disadvantages: The adsorbent has a finite capacity and requires regeneration, which can be energy and solvent-intensive.[23]
Conclusion
The efficient recovery of (2E)-3-methoxy-2-methyl-2-propenoic acid is a multifaceted challenge that requires a systematic approach to process development. Solvent extraction stands out as a highly versatile and scalable technology. For this moderately polar carboxylic acid, a range of conventional and green solvents are expected to provide viable extraction efficiencies. For more challenging separations from dilute streams, reactive extraction using systems based on tri-n-octylamine, particularly with a polar diluent like 1-octanol, is predicted to offer superior performance.
The selection of the optimal recovery strategy will ultimately depend on a techno-economic analysis that considers factors such as the initial concentration of the acid, the desired purity of the final product, and the overall process economics.[24] This guide provides the foundational knowledge and experimental framework to embark on this optimization journey.
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Reactive Extraction of Acrylic Acid Using Tri-n-butyl Phosphate in Different Diluents. (2023). ChemRxiv. [Link]
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Dâas, A., & Hamdaoui, O. (2010). Recovery of organic acids from fermentation broths. PubMed. [Link]
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Li, Q., et al. (2016). Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry. PubMed. [Link]
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Handojo, L., et al. (2019). Electro-membrane processes for organic acid recovery. RSC Publishing. [Link]
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Mohamad Said, K. A., et al. (2017). Recovery of Organic Acids from Fermentation Broth Using Nanofiltration Technologies: A Review. Journal of Physical Science. [Link]
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Mohamad Said, K. A., et al. (2017). Recovery of Organic Acids from Fermentation Broth Using Nanofiltration Technologies: A Review. Journal of Physical Science. [Link]
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Kumar, S., et al. (2009). Reactive Extraction of Acrylic Acid Using Tri-n-butyl Phosphate in Different Diluents. [Link]
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Rath, S. S., et al. (2021). In situ recovery of bio-based carboxylic acids. OSTI.GOV. [Link]
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CHIWATEC. (2025). Electro-Dialysis in Wastewater Treatment: Principles and Applications. [Link]
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ResearchGate. (n.d.). Application of electrodialysis to the production of organic acids: State-of-the-art and recent developments. [Link]
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Abraham, M. H., et al. (2003). The determination of air/water partition coefficients for alkyl carboxylic acids by a new indirect method. PubMed. [Link]
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Uslu, H. (n.d.). Reactive extraction of acrylic acid using trioctylamine (TOA) in versatile diluents. ResearchGate. [Link]
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Saboe, P. O., et al. (2021). Energy and techno-economic analysis of bio-based carboxylic acid recovery by adsorption. Royal Society of Chemistry. [Link]
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Scribd. (n.d.). Electrodialysis: Principles and Applications. [Link]
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Albet, J., et al. (1998). Measurement of Partition Coefficients of Carboxylic Acids between Water and Triisooctylamine Dissolved in Various Diluents. Journal of Chemical & Engineering Data. [Link]
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Abraham, M. H., et al. (n.d.). The determination of air/water partition coefficients for alkyl carboxylic acids by a new indirect method. ResearchGate. [Link]
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Gurbych, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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Kumar, A., & Ghosh, P. (2020). Adsorptive Removal of Unsaturated Fatty Acids Using Ion Exchange Resins. Journal of Chemical & Engineering Data. [Link]
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ResearchGate. (n.d.). Energy and techno-economic analysis of bio-based carboxylic acid recovery by adsorption. [Link]
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Abraham, M. H., et al. (2003). The determination of air/water partition coefficients for alkyl carboxylic acids by a new indirect method. RSC Publishing. [Link]
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DESALT. (2025). Understanding the Working Principle of Electrodialysis. [Link]
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Wasewar, K. L. (2013). RECOVERY OF CARBOXYLIC ACIDS FROM AQUEOUS STREAMS BY EXTRACTION AND BACK EXTRACTION. LUTPub. [Link]
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Mann, H. W. (2005). An improved method for predicting logP. The University of Texas at Austin. [Link]
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ResearchGate. (2024). Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. [Link]
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Osorio-González, C. S., et al. (2017). Techno-economic analysis of extraction-based separation systems for acetone, butanol, and ethanol recovery and purification. PubMed. [Link]
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Kumar, A., & Ghosh, P. (2012). Adsorptive Removal of Saturated and Unsaturated Fatty Acids Using Ion-Exchange Resins. Industrial & Engineering Chemistry Research. [Link]
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Rowan University. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]
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Smith, A. D., et al. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. PubMed. [Link]
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Beerthuis, R., et al. (2015). Highly Efficient Biobased Synthesis of Acrylic Acid. PMC. [Link]
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American University. (2023). ADSORPTION OF ORGANIC ACIDS ON CERTAIN SUBSTRATES. [Link]
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Uslu, H., et al. (2020). Reactive Extraction of Monocarboxylic Acids (Formic, Acetic, and Propionic) Using Tributyl Phosphate in Green Solvents (Cyclopentyl Methyl Ether and 2-Methyltetrahydrofuran). Journal of Chemical & Engineering Data. [Link]
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Der Pharma Chemica. (n.d.). Effect of Solvent on Distribution Study of Benzoic Acid. [Link]
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Rahman, M. S., et al. (n.d.). Liquid-liquid Equilibrium Data for the Ternary Systems of Propionic Acid-Water-Solvents. [Link]
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University of Rochester. (2022). Properties of Common Organic Solvents. [Link]
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Organic Chemistry Portal. (n.d.). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. [Link]
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ResearchGate. (n.d.). Diffusion coefficients of carboxylic acids in mixed solvents of water and 1-butanol. [Link]
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PubChem. (n.d.). 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with butyl 2-propenoate, ethenylbenzene, methyl 2-methyl-2-propenoate and 2-propenoic acid, tert-Bu peroxide-initiated, compds. with triethanolamine. [Link]
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comparing catalytic pathways for (2E)-3-methoxy-2-methyl-2-propenoic acid production
An in-depth technical analysis for researchers and drug development professionals comparing the synthetic routes for (2E)-3-methoxy-2-methyl-2-propenoic acid.
Executive Summary
(2E)-3-methoxy-2-methyl-2-propenoic acid (commonly referred to as (E)-3-methoxy-2-methylacrylic acid) is a highly valued synthetic intermediate. The (E)-β-methoxyacrylate moiety serves as the pharmacophoric core for broad-spectrum strobilurin fungicides (e.g., kresoxim-methyl) and is a critical building block in the development of highly selective inhibitors targeting Gram-positive bacterial thymidylate kinase (TMK) ().
Because the biological efficacy of these molecules is strictly dependent on the (E)-configuration of the double bond, the chosen catalytic pathway must prioritize rigorous stereocontrol alongside overall yield. This guide objectively compares the traditional industrial Claisen condensation route against a modern, green alkoxide-catalyzed addition pathway, providing mechanistic causality and self-validating experimental protocols for both.
Mechanistic Causality & Pathway Analysis
Pathway A: Classical Base-Catalyzed Formylation & Methylation
Historically, the industrial standard relies on a multi-step Claisen condensation and subsequent methylation ().
-
Causality & Mechanism: Methyl propionate is reacted with methyl formate in the presence of a strong base, typically sodium methoxide (NaOMe) or sodium hydride (NaH). The base is specifically chosen because its pKa is perfectly tuned to deprotonate the weakly acidic α-protons of methyl propionate, generating a nucleophilic enolate. This enolate attacks the carbonyl carbon of methyl formate. The resulting intermediate must then be trapped via methylation using dimethyl sulfate (Me₂SO₄) to form methyl (2E)-3-methoxy-2-methylacrylate.
-
Limitations: While highly scalable, this route produces stoichiometric salt waste (driving up the E-factor) and relies on Me₂SO₄, a highly toxic and carcinogenic alkylating agent. Furthermore, the stereoselectivity is imperfect, often yielding an 85:15 (E:Z) mixture that requires extensive downstream crystallization to isolate the active (E)-isomer.
Pathway B: Alkoxide-Catalyzed Addition of Alkyl Carbonates (Green Alternative)
A modern, atom-economic alternative is the alkoxide-catalyzed addition of dimethyl carbonate across terminal alkynes, specifically propyne ().
-
Causality & Mechanism: Potassium methoxide (KOMe) is utilized as a true catalyst (5–10 mol%) rather than a stoichiometric base. KOMe activates dimethyl carbonate to form a highly reactive methoxycarbonyl intermediate. The coordination of the potassium ion to the alkyne triple bond directs the nucleophilic attack, enforcing a strict anti-addition mechanism. This steric and electronic governance ensures that the product is almost exclusively the (E)-isomer (>99:1).
-
Advantages: This pathway eliminates the need for toxic methylating agents, drastically reduces the E-factor, and bypasses the need for complex stereoisomer separation.
Both pathways yield the methyl ester, which is subsequently subjected to basic hydrolysis to afford the final (2E)-3-methoxy-2-methyl-2-propenoic acid.
Fig 1: Mechanistic divergence of traditional Claisen vs. green alkoxide-catalyzed pathways.
Quantitative Data Comparison
The following table synthesizes the performance metrics of both pathways based on optimized laboratory-scale data.
| Performance Metric | Pathway A: Claisen / Methylation | Pathway B: Alkoxide-Catalyzed Addition |
| Atom Economy | ~45% (High stoichiometric waste) | >95% (Near ideal) |
| Environmental (E)-factor | > 5.0 | < 1.0 |
| Stereoselectivity (E:Z) | 85:15 (Requires rigorous purification) | >99:1 (Highly E-selective) |
| Catalyst / Base Loading | Stoichiometric NaOMe (1.1 equiv) | Catalytic KOMe (0.1 equiv) |
| Reagent Toxicity Profile | High (Dimethyl sulfate is carcinogenic) | Low (Dimethyl carbonate is a green solvent) |
| Overall Yield (Acid) | 60% – 68% | 82% – 88% |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the in-process validation criteria are met.
Protocol A: Claisen Condensation & Methylation (Traditional)
-
Enolate Formation: In a flame-dried flask under N₂, suspend NaH (1.1 equiv) in anhydrous toluene. Dropwise, add a mixture of methyl propionate (1.0 equiv) and methyl formate (1.5 equiv) at 0 °C.
-
Formylation: Stir the mixture at room temperature for 4 hours.
-
In-Process Validation: Quench a 0.1 mL aliquot in D₂O and analyze via ¹H-NMR. Proceed only when the methyl propionate α-proton signal completely disappears, confirming quantitative enolate formation.
-
-
Methylation (Caution: Highly Toxic): Cool the reaction to 0 °C. Add anhydrous K₂CO₃ (1.2 equiv) and dimethyl sulfate (1.2 equiv) dropwise. Stir at room temperature for 12 hours.
-
Quench & Hydrolysis: Quench carefully with cold water. Extract the ester intermediate with ethyl acetate. Concentrate the organic layer and redissolve in a 1:1 mixture of THF and 2M NaOH. Reflux for 2 hours.
-
Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the crude acid.
-
Final Validation: Recrystallize from hexane/ethyl acetate until HPLC confirms >98% purity and ¹H-NMR confirms an E:Z ratio of >95:5.
-
Protocol B: Alkoxide-Catalyzed Addition (Green)
-
Autoclave Setup: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with dimethyl carbonate (solvent and reactant, 10 equiv) and KOMe catalyst (0.1 equiv).
-
Catalytic Addition: Seal the autoclave, remove from the glovebox, and pressurize with propyne gas (1.0 equiv, approx. 3 bar). Heat the vigorously stirred mixture to 120 °C for 16 hours.
-
In-Process Validation: Vent a 0.1 mL aliquot through the sampling valve, dilute in EtOAc, and analyze via GC-MS. The system is validated to proceed to quench only when propyne conversion exceeds 98%.
-
-
Quench & Hydrolysis: Cool the autoclave to room temperature and carefully vent residual pressure. Filter the mixture through a short pad of silica to remove the catalyst. Concentrate the filtrate to yield the pure methyl (2E)-3-methoxy-2-methylacrylate. Redissolve in MeOH/H₂O and add NaOH (1.5 equiv) to hydrolyze the ester at room temperature for 3 hours.
-
Isolation: Acidify to pH 2 with 1M HCl, extract with ethyl acetate, dry, and concentrate.
-
Final Validation: Analyze via ¹H-NMR. The diagnostic vinylic proton should appear as a sharp singlet, confirming >99% E-isomer formation without the need for recrystallization.
-
Fig 2: Standardized self-validating experimental workflow for methoxyacrylate synthesis.
Conclusion
For laboratories and manufacturing facilities prioritizing safety, atom economy, and strict stereocontrol, Pathway B (Alkoxide-Catalyzed Addition) represents a significant upgrade over the traditional Claisen route. By leveraging KOMe to enforce an anti-addition mechanism, researchers can bypass the use of carcinogenic methylating agents and eliminate the yield-draining stereoisomer separation steps, resulting in a highly pure (2E)-3-methoxy-2-methyl-2-propenoic acid product ready for downstream API synthesis.
References
-
Olivier, N. B., et al. (2012). Discovery of Selective and Potent Inhibitors of Gram-Positive Bacterial Thymidylate Kinase (TMK). Journal of Medicinal Chemistry. URL:[Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of Essential Oil-Derived β-Methoxyacrylate Derivatives as High Potential Fungicides. Molecules. URL:[Link]
-
Wendling, T., Risto, E., Erb, B., & Gooßen, L. J. (2016). Alkoxide-catalyzed addition of alkyl carbonates across alkynes – stereoselective synthesis of (E)-β-alkoxyacrylates. Green Chemistry. URL:[Link]
A Researcher's Guide to Elucidating the Metabolic Fate of (2E)-3-methoxy-2-methyl-2-propenoic acid: An In Vivo vs. In Vitro Validation Roadmap
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic pathway is paramount for assessing its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive comparison of in vivo and in vitro methodologies for the metabolic validation of (2E)-3-methoxy-2-methyl-2-propenoic acid, a novel small molecule with potential therapeutic applications. As a compound with limited publicly available metabolic data, it serves as an ideal case study for outlining a robust validation strategy for researchers, scientists, and drug development professionals.
This document moves beyond a simple listing of protocols. It delves into the rationale behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity and providing a clear, logical framework for investigation.
The Subject of Our Investigation: (2E)-3-methoxy-2-methyl-2-propenoic acid
(2E)-3-methoxy-2-methyl-2-propenoic acid is a small molecule featuring several functional groups that are likely targets for metabolic enzymes. Based on its structure—a carboxylic acid, an ether (methoxy group), and a double bond—we can hypothesize several potential metabolic transformations.
Hypothesized Metabolic Pathways for (2E)-3-methoxy-2-methyl-2-propenoic acid:
-
Phase I Metabolism:
-
O-demethylation: The methoxy group is a prime candidate for demethylation by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes[1][2], to form a hydroxyl group.
-
Hydroxylation: The methyl group or the carbon backbone could undergo hydroxylation, also mediated by CYPs.
-
Epoxidation: The double bond could be a substrate for epoxidation, another CYP-mediated reaction.
-
-
Phase II Metabolism:
-
Glucuronidation: The carboxylic acid group and any newly formed hydroxyl groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs)[2].
-
Sulfation: Hydroxyl groups can also be sulfated by sulfotransferases (SULTs).
-
The following sections will detail how to investigate these and other potential pathways using both in vitro and in vivo approaches.
Caption: Hypothesized metabolic pathways of (2E)-3-methoxy-2-methyl-2-propenoic acid.
Part 1: In Vitro Validation - A Controlled Environment for Metabolic Discovery
In vitro models offer a controlled and scalable platform for the initial assessment of metabolic pathways, providing critical insights before moving into more complex and costly in vivo studies.[3][4][5] These systems allow for the precise interrogation of specific metabolic processes.[3]
Key In Vitro Models and Their Applications:
| In Vitro Model | Primary Application | Strengths | Limitations |
| Liver Microsomes | Investigating Phase I (CYP-mediated) metabolism.[1][6][7] | High concentration of CYPs, cost-effective, high-throughput.[7][8] | Lacks Phase II enzymes (unless supplemented), no cellular context.[9] |
| S9 Fractions | Studying both Phase I and Phase II metabolism. | Contains both microsomal and cytosolic enzymes. | Lower concentration of CYPs compared to microsomes. |
| Hepatocytes (Primary or Cultured) | Comprehensive metabolic profiling (Phase I and II), transporter studies. | Intact cellular system, provides a more physiologically relevant environment.[6] | Limited lifespan (primary), potential for altered enzyme expression (cultured). |
| Recombinant Enzymes | Identifying specific enzymes responsible for a metabolic step. | Pinpoints the exact CYP or UGT isoform involved. | Does not account for the interplay between different enzymes. |
Experimental Workflow for In Vitro Validation:
Caption: General experimental workflow for in vitro metabolic stability assays.
Detailed Protocol: Metabolic Stability in Human Liver Microsomes
This protocol is designed to assess the rate of metabolism of (2E)-3-methoxy-2-methyl-2-propenoic acid by Phase I enzymes.[8][10]
Materials:
-
(2E)-3-methoxy-2-methyl-2-propenoic acid
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
Incubator or water bath at 37°C
-
Centrifuge
Procedure:
-
Preparation:
-
Prepare a stock solution of (2E)-3-methoxy-2-methyl-2-propenoic acid in a suitable solvent (e.g., DMSO).
-
On ice, prepare a reaction mixture containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).
-
-
Pre-incubation:
-
Add the test compound to the reaction mixture (final concentration typically 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.[14]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Preparation for Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound and identify any formed metabolites.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
Part 2: In Vivo Validation - The Whole-System Perspective
While in vitro studies are invaluable, in vivo models are essential for understanding the complete picture of a compound's absorption, distribution, metabolism, and excretion (ADME) in a living organism.[15] In vivo studies account for the complex interplay of various organs and physiological processes that cannot be fully replicated in vitro.[15][16][17]
Animal Model Selection:
The choice of animal model is critical and should be based on similarities in metabolic pathways to humans. Rodents (mice and rats) are commonly used in early-stage drug discovery due to their well-characterized genetics and physiology. For a more human-relevant perspective, "humanized" mouse models, which express human drug-metabolizing enzymes or receptors, can be employed.[15][18][19]
Experimental Workflow for In Vivo Validation:
Caption: General experimental workflow for in vivo metabolic studies.
Detailed Protocol: Single-Dose Pharmacokinetic and Metabolite Identification Study in Rats
This protocol aims to determine the pharmacokinetic profile and identify the major circulating and excreted metabolites of (2E)-3-methoxy-2-methyl-2-propenoic acid.
Materials:
-
(2E)-3-methoxy-2-methyl-2-propenoic acid
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing vehicle (e.g., saline, PEG400)
-
Blood collection tubes (e.g., with anticoagulant)
-
Metabolic cages for separate collection of urine and feces
-
Analytical equipment for sample processing and LC-MS/MS analysis
Procedure:
-
Acclimation and Dosing:
-
Acclimate animals to the housing conditions.
-
Administer a single dose of (2E)-3-methoxy-2-methyl-2-propenoic acid via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
House animals in metabolic cages and collect urine and feces for 24 or 48 hours.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize feces and extract urine to prepare for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for the parent compound.
-
Characterize the chemical structures of the identified metabolites.
-
Determine the relative abundance of each metabolite in plasma, urine, and feces.
-
Part 3: Comparison and Integration of In Vivo and In Vitro Data
The true power of this dual approach lies in the integration of data from both systems. In vitro data can often predict in vivo outcomes, but discrepancies are common and informative.[9][16][20]
Quantitative Data Comparison:
| Parameter | In Vitro (Human Liver Microsomes) | In Vivo (Rat) | Interpretation of Potential Discrepancies |
| Metabolic Stability (t½) | e.g., 30 min | e.g., 2 hours (plasma half-life) | A much shorter in vitro half-life may suggest rapid hepatic metabolism. A longer in vivo half-life could be due to factors like slow absorption, extensive distribution to tissues, or involvement of non-hepatic metabolic pathways.[9][16] |
| Major Metabolites Identified | e.g., O-demethylated product | e.g., O-demethylated product, glucuronide conjugate of parent compound | The presence of a glucuronide conjugate in vivo but not in the microsomal assay highlights the importance of Phase II metabolism, which would be better captured by hepatocyte assays. |
| Metabolic Pathways | Primarily CYP-mediated oxidation | Oxidation and glucuronidation | This confirms the involvement of both Phase I and Phase II pathways in the overall clearance of the compound. |
Bridging the Gap: In Vitro-In Vivo Extrapolation (IVIVE)
IVIVE uses mathematical models to predict human pharmacokinetics from in vitro data.[4][6] This process involves scaling the in vitro clearance values to predict the in vivo hepatic clearance. While powerful, it's important to acknowledge its limitations, such as the potential for underprediction of in vivo clearance.[20]
Conclusion: A Unified Strategy for Metabolic Validation
The validation of the metabolic pathways of a novel compound like (2E)-3-methoxy-2-methyl-2-propenoic acid requires a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide a rapid, controlled, and mechanistic understanding of potential metabolic routes, while in vivo studies offer the definitive, whole-system context of a compound's fate.
By starting with a panel of in vitro assays to identify likely metabolic pathways and then confirming and expanding upon these findings in a relevant animal model, researchers can build a comprehensive and reliable metabolic profile. This integrated strategy is essential for making informed decisions in the drug development process, ultimately enhancing the likelihood of clinical success.
References
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- Animal models of xenobiotic receptors in drug metabolism and diseases - PubMed - NIH. [Source Not Available]
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- Comparison of in vitro preparations for semi-quantitative prediction of in vivo drug metabolism - PubMed. (2002). [Source Not Available]
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- Simple Targeted Assays for Metabolic Pathways and Signaling: A Powerful Tool for Targeted Proteomics - PMC. [Source Not Available]
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- Metabolic Activity Assays - Promega Corpor
- Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies - Arome Science. (2025). [Source Not Available]
- Which assays can be used to measure metabolism? - CST Blog - Cell Signaling Technology. (2021). [Source Not Available]
- Correlation between in vivo intrinsic clearance and in vitro metabolic...
- Xenobiotic Metabolism: A View through the Metabolometer | Chemical Research in Toxicology - ACS Public
- Methods of Metabolite Identification - Cre
- Comparison of In Vivo Derived and Scaled In Vitro Metabolic Rate Constants for Several Volatile Organic Compounds (VOCs) - PMC. (2020). [Source Not Available]
- Identification and validation of xenobiotic metabolism-associated prognostic signature based on five genes to evaluate immune microenvironment in colon cancer - PMC. [Source Not Available]
- Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. [Source Not Available]
- Analytical tools and approaches for metabolite identification in early drug discovery. (2007). [Source Not Available]
- SYMBOLIC INFERENCE OF XENOBIOTIC METABOLISM - PMC. [Source Not Available]
- Xenobiotic Metabolism | National Agricultural Library - USDA. [Source Not Available]
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Source Not Available]
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- MetID insights for drug development | Labcorp. [Source Not Available]
- “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism | Chemical Research in Toxicology - ACS Public
- Identification and characterization of in vitro, in vivo, and reactive metabolites of tandutinib using liquid chromatography ion trap mass spectrometry - Analytical Methods (RSC Publishing). [Source Not Available]
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- Metabolic pathways of 3-MeO-PCP. Undefined positions of hydroxylation...
- Metabolic pathway to methoxyacetate of 2-methoxyethanol,...
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- - Substance Details - SRS | US EPA. (2025). [Source Not Available]
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- 20. researchgate.net [researchgate.net]
Method Validation for Residual Solvents in (2E)-3-Methoxy-2-methyl-2-propenoic Acid: A Comparative Guide
As a Senior Application Scientist, I frequently see analytical methods fail not because of poor instrumentation, but due to a fundamental misunderstanding of matrix physical chemistry. When developing a residual solvent analysis method for (2E)-3-methoxy-2-methyl-2-propenoic acid (CAS 1395795-24-0), we are dealing with an α,β -unsaturated carboxylic acid. This matrix is highly reactive, thermally labile, and prone to polymerization.
To ensure compliance with the ICH Q2(R2) validation guidelines[1], a method cannot simply be a checklist of parameters; it must be a self-validating system . This means the experimental design itself must inherently prevent matrix interference, ensuring long-term accuracy and precision. In this guide, we will objectively compare Direct Injection (DI-GC-MS) against Headspace Gas Chromatography (HS-GC-FID) to determine the optimal, field-proven workflow for quantifying Class 2 residual solvents in this specific acidic matrix.
The Analytical Challenge & Regulatory Framework
During the synthesis of (2E)-3-methoxy-2-methyl-2-propenoic acid, several organic solvents are typically employed and must be monitored as residual impurities[2]. Under the ICH Q3C(R9) guidelines, pharmaceutical manufacturers are required to restrict the levels of these solvents to protect patient safety[3].
For this method, we are validating the detection of four common Class 2 solvents, each with specific Permitted Daily Exposure (PDE) concentration limits[4]:
-
Methanol: 3000 ppm[5]
-
Dichloromethane (DCM): 600 ppm[6]
-
Toluene: 890 ppm[7]
-
N,N-Dimethylformamide (DMF): 880 ppm[4]
The core challenge lies in the matrix. Injecting an unsaturated carboxylic acid directly into a hot GC inlet (e.g., 250°C) causes the matrix to vaporize, interact with active sites on the glass liner, and accumulate on the head of the analytical column. This catalytic surface degrades target analytes, causing severe peak tailing for polar solvents (like Methanol and DMF) and rapid column death.
Comparative Workflow Analysis: HS-GC-FID vs. DI-GC-MS
To overcome matrix-induced degradation, we must evaluate two competing sample introduction technologies.
Analytical workflow comparison for residual solvent extraction from a reactive acidic matrix.
The Causality of Method Superiority
The superiority of Headspace (HS) extraction relies on thermodynamic partitioning. By dissolving the sample in a high-boiling diluent like Dimethyl Sulfoxide (DMSO) and heating it to 85°C, only the volatile residual solvents partition into the vapor phase. The reactive propenoic acid matrix remains entirely in the liquid phase. This physical separation creates our self-validating system : by fundamentally excluding the matrix from the analytical pathway, we eliminate matrix-induced column degradation.
Table 1: Performance Comparison for Residual Solvent Analysis in Acidic Matrices
| Performance Metric | HS-GC-FID (DB-624 Column) | DI-GC-MS (DB-WAX Column) | Causality / Scientific Rationale |
| Matrix Interference | Zero | High | HS physically excludes the non-volatile acid from the GC inlet. |
| Specificity | High (Chromatographic) | Very High (Mass Spec) | DB-624 resolves all target VOCs; MS provides isotopic mass confirmation but suffers from matrix noise. |
| Column Lifespan | > 1000 Injections | < 100 Injections | DI deposits acidic matrix on the column head, stripping the stationary phase. |
| Sensitivity (LOD) | Excellent | Moderate | Active site adsorption in DI reduces MS sensitivity for polar solvents over time. |
Optimized Experimental Protocol (HS-GC-FID)
Based on the comparative analysis, HS-GC-FID utilizing a mid-polar DB-624 column (6% cyanopropylphenyl, 94% dimethylpolysiloxane) is the optimal configuration. The DB-624 stationary phase provides the exact selectivity needed to resolve low-boiling halogenated solvents (DCM) from polar amides (DMF) without co-elution.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 100.0 mg of (2E)-3-methoxy-2-methyl-2-propenoic acid into a 20 mL glass headspace vial.
-
Diluent Addition: Add 1.0 mL of GC-grade Dimethyl Sulfoxide (DMSO). Causality note: DMSO is chosen because it fully solubilizes the acidic matrix and has a high boiling point (189°C), preventing it from flooding the vapor phase and masking early-eluting VOCs.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap to prevent volatile loss.
-
Standard Preparation: Prepare a mixed standard solution in DMSO containing Methanol, DCM, Toluene, and DMF at 100% of their respective ICH Q3C specification limits[5].
-
Headspace Equilibration: Incubate the vial at 85°C for 20 minutes with moderate agitation. Pressurize the vial with Helium and transfer the vapor phase via a transfer line heated to 105°C.
-
Chromatographic Separation (GC):
-
Column: DB-624 (30 m × 0.32 mm × 1.8 µm).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 5 min).
-
-
Detection: Flame Ionization Detector (FID) set to 250°C.
Method Validation Data (ICH Q2(R2) Compliance)
To prove that this analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines[1]. The parameters evaluated include Specificity, Linearity, Accuracy (% Recovery), Precision (% RSD), and the Limits of Detection/Quantitation (LOD/LOQ).
The data below demonstrates that the HS-GC-FID method easily meets all regulatory acceptance criteria, providing a robust, routine-ready solution for quality control laboratories.
Table 2: Method Validation Summary for HS-GC-FID
| Residual Solvent | ICH Class | ICH Q3C Limit | Linearity ( R2 ) | Accuracy (% Rec) | Precision (% RSD) | LOD (ppm) | LOQ (ppm) |
| Methanol | Class 2 | 3000 ppm | 0.9995 | 98.5 | 1.2 | 150 | 450 |
| Dichloromethane | Class 2 | 600 ppm | 0.9998 | 101.2 | 0.8 | 30 | 90 |
| Toluene | Class 2 | 890 ppm | 0.9999 | 99.8 | 0.6 | 40 | 120 |
| N,N-Dimethylformamide | Class 2 | 880 ppm | 0.9991 | 97.4 | 1.8 | 45 | 135 |
Note: Accuracy was assessed by spiking the (2E)-3-methoxy-2-methyl-2-propenoic acid matrix at 50%, 100%, and 150% of the target specification limits. Precision reflects 6 replicate injections at the 100% level.
References
-
ICH Q3C (R9) Residual solvents - Scientific guideline European Medicines Agency (EMA)[Link]
-
Impurities: Guideline for Residual Solvents Q3C(R8) International Council for Harmonisation (ICH)[Link]
-
Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH)[Link]
-
Information on ICH Q3C Guideline on Residual Solvents Choksi Labs[Link]
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- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. choksilab.com [choksilab.com]
Spectroscopic Comparison of (2E)-3-Methoxy-2-Methyl-2-Propenoic Acid and Its Methyl Ester: A Technical Guide for Pharmacophore Validation
As a Senior Application Scientist, navigating the synthesis and validation of complex pharmacophores requires more than just following a recipe; it demands a deep understanding of the electronic and structural nuances of your intermediates. This guide provides an objective, data-driven comparison between (2E)-3-methoxy-2-methyl-2-propenoic acid (the free acid) and methyl (2E)-3-methoxy-2-methyl-2-propenoate (the ester).
These two compounds are not merely synthetic stepping stones. The methyl ester is the critical toxophore in the strobilurin class of agricultural fungicides (e.g., kresoxim-methyl, azoxystrobin)[1]. Conversely, the free acid serves as a foundational building block in the development of novel Gram-positive bacterial Thymidylate Kinase (TMK) inhibitors, which are vital for disrupting bacterial DNA synthesis[2]. Understanding their spectroscopic differences is essential for validating synthetic workflows and ensuring downstream biological efficacy.
Structural and Electronic Overview
Both compounds feature a highly polarized "push-pull" alkene system. The electron-donating methoxy group at the β -position pushes electron density into the double bond via resonance, while the electron-withdrawing carbonyl group at the α -position pulls it away.
-
(2E)-3-Methoxy-2-methyl-2-propenoic acid: The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, typically forming dimers in non-polar environments. This significantly impacts its solubility profile and vibrational frequencies.
-
Methyl (2E)-3-methoxy-2-methyl-2-propenoate: Esterification removes the hydrogen-bond donor, increasing the molecule's lipophilicity. This structural shift is biologically critical, as the increased lipophilicity allows strobilurin fungicides to cross fungal membranes and reach their mitochondrial targets[3].
Spectroscopic Comparison and Causality
The transition from the free acid to the methyl ester introduces distinct spectroscopic signatures. Below is a comparative analysis of their 1 H NMR and FTIR data, focusing on the causality behind the observed shifts.
H NMR Analysis
Data acquired at 400 MHz. The acid was analyzed in DMSO- d6 to break hydrogen-bonded dimers, while the ester was analyzed in CDCl 3 [4].
| Nucleus | (2E)-Acid (DMSO- d6 ) | (2E)-Methyl Ester (CDCl 3 ) | Structural Assignment & Causality |
| H-3 (Vinyl) | 7.30 ppm (s, 1H) | 7.28 ppm (s, 1H) | Highly deshielded. The E-configuration places H-3 cis to the carbonyl, subjecting it to the anisotropic deshielding cone of the C=O bond, compounded by the inductive pull of the adjacent -OCH 3 . |
| -OCH 3 (Vinyl) | 3.79 ppm (s, 3H) | 3.85 ppm (s, 3H) | Typical range for a vinyl ether. The slight downfield shift in the ester is primarily driven by the change from the highly polar, shielding DMSO- d6 to CDCl 3 . |
| -COOCH 3 (Ester) | N/A | ~3.72 ppm (s, 3H) | New resonance confirming esterification. Appears slightly upfield of the vinyl methoxy due to the differing electronic environments of the ester oxygen vs. the vinyl oxygen. |
| -CH 3 (Allylic) | 1.58 ppm (s, 3H) | 1.72 ppm (s, 3H) | Appears as a singlet (no vicinal protons). The shift difference is heavily influenced by solvent anisotropy. |
| -COOH (Acid) | 11.73 ppm (br s, 1H) | N/A | Extremely downfield due to the highly deshielded nature of the acidic proton and its participation in hydrogen bonding networks[4]. |
FTIR Spectroscopy
| Vibrational Mode | (2E)-Acid (cm⁻¹) | (2E)-Methyl Ester (cm⁻¹) | Causality |
| O-H Stretch | 2500–3300 (broad) | Absent | Broadness in the acid is caused by extensive intermolecular hydrogen bonding. Its disappearance is the primary indicator of successful esterification. |
| C=O Stretch | ~1680 | ~1710 | The acid carbonyl is weakened (lower frequency) by hydrogen bonding and conjugation. The ester carbonyl, lacking H-bonding, requires higher energy to stretch. |
| C=C Stretch | ~1630 | ~1640 | Characteristic of the conjugated "push-pull" alkene system. The highly polarized double bond results in a strong, sharp absorption band. |
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the synthesis and validation of the methyl ester must be treated as a self-validating system. The following protocol leverages Le Chatelier's principle for synthesis and acid-base partitioning for purification.
Protocol: Fischer Esterification and Spectroscopic Validation
Step 1: Reaction Setup
-
Charge a flame-dried round-bottom flask with 10.0 mmol of (2E)-3-methoxy-2-methyl-2-propenoic acid.
-
Dissolve the acid in 20 mL of anhydrous methanol (acts as both solvent and reactant).
-
Cool the mixture to 0 °C using an ice bath and add 0.1 equivalents (1.0 mmol) of concentrated H 2 SO 4 dropwise.
Step 2: Reflux and Equilibrium Shift
-
Attach a reflux condenser and heat the reaction to 65 °C under an inert argon atmosphere for 5 hours. Causality: The Fischer esterification is an equilibrium-driven process. The massive molar excess of methanol drives the reaction forward, while the heat overcomes the activation energy barrier.
Step 3: Quenching and Selective Partitioning
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the excess methanol.
-
Dilute the crude residue with 30 mL of ethyl acetate and wash sequentially with 20 mL of saturated aqueous NaHCO 3 , followed by 20 mL of brine. Causality: The NaHCO 3 wash is a critical self-validating purification step. It neutralizes the H 2 SO 4 catalyst and deprotonates any unreacted starting acid, forcing it into the aqueous layer as a water-soluble sodium salt. This ensures the organic layer contains only the highly pure ester.
Step 4: Isolation and Analytical Validation
-
Dry the organic layer over anhydrous Na 2 SO 4 , filter, and evaporate to yield the methyl ester.
-
FTIR Checkpoint: Run an ATR-FTIR spectrum of the neat liquid. The complete absence of the 2500–3300 cm⁻¹ band confirms the removal of the free acid.
-
NMR Checkpoint: Dissolve 5 mg of the product in 0.6 mL CDCl 3 . The appearance of a sharp singlet at ~3.72 ppm confirms the integration of the new ester methyl group.
Caption: Workflow for the esterification and spectroscopic validation of the strobilurin pharmacophore.
Biological Mechanism of Action
Once synthesized and validated, the methyl ester moiety acts as a potent mimic of ubiquinol. In agricultural applications, strobilurin fungicides leverage this structural similarity to bind specifically to the Qo site of the Cytochrome bc1 complex (Complex III) within the inner mitochondrial membrane of fungi[1][3].
By occupying this pocket, the pharmacophore physically blocks the transfer of electrons between cytochrome b and cytochrome c1[1]. This disruption halts the proton motive force, directly terminating the production of adenosine triphosphate (ATP)[3]. The resulting energy crisis leads to the rapid cessation of fungal growth and ultimate cell death.
Caption: Mechanism of action for strobilurin fungicides targeting the Cytochrome bc1 complex.
Sources
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